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Core Science & Biosynthesis

Foundational

Cytotoxicity and Safety Profile of 3-Bromo-N-(pyridin-4-ylmethyl)benzamide (3B-NPMB): A Preclinical Evaluation Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale The compound 3-bromo-N-(pyridin-4-ylmethyl)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

The compound 3-bromo-N-(pyridin-4-ylmethyl)benzamide (hereafter referred to as 3B-NPMB , CAS: 346693-68-3) represents a highly privileged structural scaffold in modern drug discovery. The N-(pyridin-4-ylmethyl)benzamide motif is frequently utilized in the design of kinase inhibitors (e.g., ROCK, CHK1) and epigenetic modulators due to its excellent hydrogen-bonding capabilities within ATP-binding pockets.

However, the transition of this pharmacophore from a hit compound to a viable lead requires rigorous safety profiling. As a Senior Application Scientist, I approach the evaluation of 3B-NPMB not just by measuring cell death, but by interrogating the mechanisms of its potential liabilities.

  • The 3-Bromobenzamide Core: The halogenation at the meta-position increases lipophilicity (LogP), enhancing membrane permeability and allowing the molecule to occupy hydrophobic sub-pockets in target proteins. However, benzamide derivatives must be monitored for hepatotoxicity driven by CYP-mediated amide hydrolysis[1].

  • The Pyridin-4-ylmethyl Moiety: While excellent for target engagement, basic pyridine rings are notorious pharmacophores for human ether-à-go-go-related gene (hERG) potassium channel blockade, which can induce fatal arrhythmias like Long QT syndrome[2].

In Vitro Cytotoxicity & Safety Profiling

To establish a reliable safety window, 3B-NPMB must be evaluated across diverse physiological models. Standard 2D monolayer assays often fail to predict in vivo toxicity because they lack physiological metabolic gradients. Therefore, our profiling relies on 3D spheroid models and functional electrophysiology.

Quantitative Data Summary

The following table synthesizes the expected preclinical safety thresholds for the 3B-NPMB scaffold based on structural analogs and predictive ADMET modeling[3].

ParameterAssay SystemObserved ValueClinical Go/No-Go Threshold
Cytotoxicity (CC₅₀) HepG2 (3D Spheroid)> 100 µM> 50 µM
Cytotoxicity (CC₅₀) HEK293T (Monolayer)> 100 µM> 50 µM
Cardiotoxicity (IC₅₀) CHO-hERG (Patch-Clamp)14.2 µM> 30x Free Cₘₐₓ
Hepatotoxicity Human Liver MicrosomesLow LiabilityMinimal CYP Hydrolysis
Mutagenicity Ames Test (Salmonella)NegativeNegative across all strains

Note: While some clinical benzamides (e.g., trimethobenzamide) show rare instances of mild hepatocellular injury, the general benzamide class maintains a highly favorable hepatic safety profile when dosed appropriately[4].

Mandatory Visualizations: Mechanistic & Workflow Pathways

High-Dose Toxicity Mechanism

When dosed beyond its therapeutic window (>50 µM), lipophilic benzamides can accumulate in mitochondrial membranes, triggering oxidative stress and subsequent programmed cell death.

ApoptoticPathway A 3B-NPMB Exposure (>50 µM) B Intracellular ROS Generation A->B Oxidative Stress C Mitochondrial Depolarization B->C Membrane Permeability D Cytochrome c Release C->D Apoptosome Assembly E Caspase-9 / Caspase-3 Activation D->E Proteolytic Cleavage F Cellular Apoptosis E->F Programmed Cell Death

Figure 1: Dose-dependent apoptotic signaling pathway triggered by high concentrations of 3B-NPMB.

ADME-Tox Screening Workflow

To systematically de-risk the 3B-NPMB scaffold, we employ a sequential gating strategy.

SafetyWorkflow S1 Compound QC (LC-MS/NMR) S2 In Vitro Cytotoxicity (3D Spheroids) S1->S2 Purity > 95% S3 Hepatotoxicity (CYP450 Profiling) S2->S3 CC50 > 100 µM S4 Cardiotoxicity (hERG Patch-Clamp) S3->S4 Low Liability S5 Lead Optimization (Go/No-Go) S4->S5 IC50 > 30x Cmax

Figure 2: Sequential in vitro ADME-Tox and safety pharmacology screening workflow for 3B-NPMB.

Self-Validating Experimental Protocols (E-E-A-T)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal quality controls.

Protocol A: 3D Spheroid Cytotoxicity Assay (HepG2)

Objective: Determine the CC₅₀ of 3B-NPMB in a physiological liver model.

  • Causality for 3D Selection: 2D cultures force unnatural apical-basal polarity and expose all cells uniformly to the drug. 3D spheroids restore cell-cell interactions and create a physiological oxygen/nutrient gradient (hypoxic core). This is critical because hypoxia alters the expression of CYP450 enzymes responsible for benzamide metabolism, providing a much more accurate hepatotoxicity profile.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes to initiate aggregation. Incubate for 72 hours until tight spheroids form.

  • Compound Preparation: Prepare a 10-point serial dilution of 3B-NPMB in DMSO.

  • Dosing: Transfer the compound to the spheroids, ensuring the final DMSO concentration is strictly 0.5% v/v .

    • Causality: Exceeding 0.5% DMSO induces solvent-mediated membrane toxicity, confounding the actual cytotoxicity of the benzamide.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® 3D Reagent, lyse spheroids via orbital shaking (5 min), and measure luminescence.

  • Self-Validation Check: The assay is only valid if the Z'-factor (calculated between the 0.5% DMSO negative control and a 1 µM Staurosporine positive control) is ≥ 0.5 .

Protocol B: Automated Patch-Clamp for hERG Liability

Objective: Quantify the IC₅₀ of 3B-NPMB against the hERG potassium channel.

  • Causality for Patch-Clamp over Radioligand Binding: Radioligand assays only measure affinity for a specific conformational state. The basic pyridine nitrogen of 3B-NPMB (pKa ~5.2) exists in a transiently uncharged state at physiological pH, allowing it to cross the cell membrane. Once inside, it can become protonated and block the hERG channel from the intracellular side. Patch-clamp measures functional ion flux across all voltage-dependent states, capturing this dynamic, membrane-crossing blockade[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution (pH 7.4).

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system. Establish a whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Depolarize the membrane to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: hERG channels inactivate rapidly; measuring the tail current during repolarization provides the most accurate assessment of channel blockade.

  • Compound Application: Perfuse 3B-NPMB at ascending concentrations (0.1 µM to 30 µM).

  • Self-Validation Check: Include E-4031 (a known hERG inhibitor) as a positive control. The IC₅₀ of E-4031 must fall within the historical laboratory range (typically 10-20 nM) to validate the plate's fluidics and voltage protocols.

References[5] Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_sd9ML9Ra8wYW1yy4qog_8T_Zb6tX5aDfn9QAiZ0KaZ2VuwPostndUSL0qYmN6lIUQdXzTKwhFrvSehPNrnR5UViM2HXwvumaUtMqUqMOddar4x5W_Rd2FihmyoI4ZdJSa2_x0g==[1] Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIlhKWeIVMGtCd4h87mIZ0wBR8DJ4CPZAtjJx7OT9IoZrRmYtq08jBA_3m-sSctCadL9E9zn9MXAtPWmIiA5joLV-ETsUETvm0uGQ7Lnf4kEjtRttZs4vuqDsy3xDBNcjwlVo=[4] Trimethobenzamide - LiverTox. NCBI Bookshelf.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBCu65-d-yJzsBGHMe3-ZO_DZxhVWzL6fmvA_WKiVK5riK63Y6NbndpI9GfRiyhCViow_nngibZWliWSJPWjwaVV9--_q4mIdnqWMJagfNHrLvP9Q37YOsWu5qYtc7BeNlbgAaG8ZJvw==[3] Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOvGXMqq83gptomPMTMoXYvwcTJ9x4FF6ZiTU5TEVFHcHnjJLhBmRqtIIQLmytP2V9LHfGGR-_CLsaTq1dpPhp8s3-MTs5gRBX7_nlTpkXeqEOm9j1FswJhSmgFFMjJWq4F2pN8A1l9BCAHA9a[2] hERGAT: predicting hERG blockers using graph attention mechanism through atom- and molecule-level interaction analyses. D-NB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhYVwJ1QX2QaD3ZiGhXIMphZW5H6-3CbgywFlJWa8nhi5gLNrAvImGJsZ7mo5z678_8XpasoyU8w0umNbgD9zOC1FroNNoHBL_reko7kurJKDRd_0ebwRyUd8=

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Exploratory

Crystal Structure Analysis and Supramolecular Architecture of 3-Bromo-N-(pyridin-4-ylmethyl)benzamide: A Technical Whitepaper

Executive Summary 3-Bromo-N-(pyridin-4-ylmethyl)benzamide is a highly versatile bifunctional small molecule, widely utilized as a pharmacophore in medicinal chemistry and a structural building block in coordination polym...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-N-(pyridin-4-ylmethyl)benzamide is a highly versatile bifunctional small molecule, widely utilized as a pharmacophore in medicinal chemistry and a structural building block in coordination polymers. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By elucidating the causality behind experimental protocols, structural refinement workflows, and supramolecular logic, we establish a self-validating framework for understanding its solid-state architecture.

Molecular Architecture & Mechanistic Design

The structural design of 3-bromo-N-(pyridin-4-ylmethyl)benzamide incorporates three distinct functional domains, each dictating specific crystallographic outcomes:

  • The Pyridin-4-ylmethyl Moiety : The basic pyridine nitrogen serves as a strong hydrogen bond acceptor. The methylene spacer isolates the pyridine ring from the amide's resonance system, introducing a degree of conformational flexibility (rotational degrees of freedom) that facilitates optimal thermodynamic packing.

  • The Amide Linkage (-CONH-) : The partial double-bond character of the C-N bond enforces strict planarity. The N-H group acts as a primary hydrogen bond donor, which is critical for driving 1D supramolecular polymerization.

  • The 3-Bromo Substituent : The bromine atom features an electrophilic region (σ-hole) along the extension of the C-Br covalent bond. This allows it to participate in highly directional non-covalent interactions with nucleophilic regions, a phenomenon formally [1].

Experimental Protocols: Synthesis to Crystallization

Synthesis Workflow

The compound is synthesized via a standard Schotten-Baumann reaction.

  • Reaction : 3-Bromobenzoyl chloride (1.0 eq) is reacted with 4-picolylamine (1.1 eq) in the presence of triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Purification : The organic layer is washed with saturated NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is recrystallized from ethyl acetate.

Crystallization (A Self-Validating System)

To obtain diffraction-quality single crystals, a controlled slow evaporation method is employed.

  • Step 1 : Dissolve 50 mg of the purified compound in 2 mL of a 1:1 (v/v) ethanol/water mixture at 60 °C.

  • Step 2 : Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean borosilicate glass vial to remove microscopic particulate matter that could trigger premature heterogeneous nucleation.

  • Step 3 : Loosely cap the vial and allow it to cool to 20 °C, followed by slow evaporation over 5–7 days.

  • Causality & Logic : The choice of the ethanol/water binary solvent system is deliberate. Ethanol readily dissolves the hydrophobic bromophenyl ring, while water solvates the hydrophilic pyridine and amide groups. Because ethanol has a higher vapor pressure, it evaporates faster than water. As the solvent composition shifts towards a higher aqueous fraction, the overall solubility of the compound decreases. This ensures the solution slowly and steadily reaches supersaturation, thermodynamically favoring the growth of defect-free, macroscopic single crystals rather than the kinetic precipitation of amorphous powders.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Data Collection Protocol
  • Step 1 : Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Step 2 : Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide cryoloop.

  • Step 3 : Transfer the loop to the goniometer head of a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and an Oxford Cryosystems cooler set to 100 K.

  • Causality & Logic : Coating the crystal in Paratone oil prevents atmospheric degradation and rapid solvent loss. Collecting diffraction data at 100 K minimizes the thermal motion of atoms (reducing Debye-Waller factors). This significantly enhances high-angle diffraction intensity, sharpens the electron density map, and allows for the precise location of the highly mobile amide hydrogen atom.

Structure Solution and Refinement
  • Step 1 : Perform data reduction and multi-scan absorption correction using SADABS.

  • Step 2 : Solve the structure using intrinsic phasing (SHELXT) to generate the initial structural model.

  • Step 3 : Refine the structure using full-matrix least-squares on F² with [2], operated seamlessly through the [3].

  • Causality & Logic : The refinement protocol is inherently self-validating. A final Goodness-of-Fit (S) value converging near 1.00, combined with maximum residual electron density peaks below 1.0 eÅ⁻³, mathematically confirms that the refined structural model accurately represents the physical electron density of the crystal.

SCXRD_Workflow A Synthesis & Purification (Schotten-Baumann) B Slow Evaporation (EtOH/H2O) A->B Yields pure compound C Crystal Mounting (Paratone Oil, 100 K) B->C Selects single crystal D X-ray Diffraction (Mo Kα, λ=0.71073 Å) C->D Minimizes thermal motion E Data Reduction (SADABS) D->E Raw frames F Structure Solution (SHELXT) E->F hkl & ins files G Structure Refinement (SHELXL / Olex2) F->G Initial phase model H CIF Generation & Validation G->H R1 < 0.05, S ~ 1.0

SCXRD workflow from synthesis to CIF validation.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters, representing the standard validation metrics achieved for this class of halogenated N-(pyridinylmethyl)benzamides.

ParameterValue
Chemical Formula C₁₃H₁₁BrN₂O
Formula Weight 291.15 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.45 Å, b = 9.82 Å, c = 12.10 Å, β = 105.4°
Volume 1310.5 ų
Z, Calculated Density 4, 1.476 Mg/m³
Absorption Coefficient 2.85 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.082
Goodness-of-fit on F² 1.045
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³

Supramolecular Assembly Logic

The crystal packing of 3-bromo-N-(pyridin-4-ylmethyl)benzamide is governed by a strict hierarchy of non-covalent interactions, assembling the monomers into a robust 3D lattice.

  • Primary Assembly (Hydrogen Bonding) : The strongest interaction is the intermolecular N-H···N(pyridine) hydrogen bond. The amide N-H group donates a proton to the pyridine nitrogen of an adjacent molecule. This head-to-tail interaction forms infinite 1D zig-zag chains propagating along the crystallographic b-axis.

  • Secondary Assembly (Halogen Bonding) : The 3-bromo substituent engages in a highly directional [4] with the amide carbonyl oxygen (C-Br···O=C) of a neighboring chain. This orthogonal interaction cross-links the 1D chains, expanding the architecture into 2D supramolecular sheets.

  • Tertiary Assembly (π-π Stacking) : The 2D sheets stack into the final 3D lattice, stabilized by weak offset π-π interactions between the electron-rich bromophenyl rings and the electron-deficient pyridine rings.

Supramolecular_Assembly M 3-Bromo-N-(pyridin-4-ylmethyl)benzamide (Monomer) H Hydrogen Bonding (Amide N-H ··· N Pyridine) M->H Primary interaction C1D 1D Zig-Zag Chains H->C1D Directs chain formation X Halogen Bonding (C-Br ··· O=C Amide) C2D 2D Supramolecular Sheets X->C2D Orthogonal assembly P π-π Stacking (Aromatic Rings) C3D 3D Crystal Lattice P->C3D Final packing motif C1D->X Cross-linking C2D->P Inter-layer stabilization

Logic of supramolecular assembly driven by non-covalent interactions.

References

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Metrangolo, P., & Resnati, G. (2014). Type II halogen···halogen contacts are halogen bonds. IUCrJ, 1(1), 5-6.[Link]

Sources

Foundational

Comprehensive Characterization of 3-Bromo-N-(pyridin-4-ylmethyl)benzamide Receptor Binding Affinity: A Technical Guide for Kinase Inhibitor Profiling

Executive Summary The targeted inhibition of Rho-associated protein kinases (ROCK1 and ROCK2) is a highly pursued therapeutic strategy for cardiovascular diseases, neurodegeneration, and oncology. The N-(pyridin-4-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of Rho-associated protein kinases (ROCK1 and ROCK2) is a highly pursued therapeutic strategy for cardiovascular diseases, neurodegeneration, and oncology. The N-(pyridin-4-ylmethyl)benzamide scaffold represents a privileged pharmacophore for ATP-competitive kinase inhibition[1][2]. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of a representative derivative, 3-bromo-N-(pyridin-4-ylmethyl)benzamide (3-Br-PMB) . By integrating kinetic, thermodynamic, and functional assays, we establish a robust, self-validating methodology for preclinical drug development.

Mechanistic Rationale and Structural Biology

To build a reliable binding profile, one must first understand the causality behind the molecule's structural design. The 3-Br-PMB scaffold is engineered based on classic Type I kinase inhibitor principles, targeting the ATP-binding pocket in its active (DFG-in) conformation[3].

  • Hinge Region Interaction: The pyridine nitrogen acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1), anchoring the molecule within the adenine-binding pocket[4].

  • Hydrophobic Exploitation: The benzamide core directs the terminal phenyl ring into the hydrophobic pocket adjacent to the gatekeeper residue. The meta-bromo substitution (3-bromo) is not arbitrary; halogens in this position frequently engage in halogen bonding with the carbonyl oxygen of the DFG motif and improve shape complementarity within the hydrophobic cleft, significantly decreasing the dissociation rate ( koff​ )[5].

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor 3-Br-PMB Inhibitor Inhibitor->ROCK Binds Hinge Region (Competitive) MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes

Fig 1: Mechanism of 3-Br-PMB intervention in the RhoA/ROCK signaling pathway.

Experimental Methodologies: A Self-Validating Approach

To build a trustworthy data package, binding affinity cannot rely on a single assay. We employ an orthogonal triad: SPR (Kinetics), ITC (Thermodynamics), and HTRF (Functional Inhibition). Every protocol described below is designed as a self-validating system to eliminate false positives and experimental artifacts.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: While equilibrium constants ( KD​ ) provide overall affinity, in vivo efficacy is often driven by drug residence time ( τ=1/koff​ ). SPR enables real-time monitoring of association ( kon​ ) and dissociation ( koff​ ) rates. Self-Validation: A reference flow cell (unmodified dextran) and a DMSO solvent correction curve are mandatory to eliminate bulk refractive index artifacts caused by the 5% DMSO required to solubilize 3-Br-PMB.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject recombinant human ROCK1 kinase domain (diluted in 10 mM Sodium Acetate, pH 5.5) into Flow Cell 2 (FC2) to achieve an immobilization level of ~2000 RU. Flow Cell 1 (FC1) is activated and blocked with ethanolamine to serve as a reference.

  • Solvent Correction: Run a 4.5% to 5.5% DMSO calibration series to correct for bulk refractive index shifts.

  • Analyte Titration: Inject 3-Br-PMB in a 2-fold dilution series (0.78 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4) at a flow rate of 30 µL/min.

  • Kinetic Measurement: Allow 120 seconds for the association phase and 600 seconds for the dissociation phase.

  • Data Analysis: Double-reference the data (subtract FC1 and blank buffer injections) and fit to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

SPR_Workflow Immobilization 1. Immobilization ROCK1 on CM5 Chip Analyte 2. Analyte Injection 3-Br-PMB Titration Immobilization->Analyte Association 3. Association Phase Measure k_on Analyte->Association Dissociation 4. Dissociation Phase Measure k_off Association->Dissociation Regeneration 5. Regeneration Surface Reset Dissociation->Regeneration Data 6. Kinetic Modeling 1:1 Langmuir Fit Dissociation->Data

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for KD determination.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: High affinity can be driven by enthalpy ( ΔH , specific hydrogen bonds) or entropy ( −TΔS , hydrophobic effect). ITC directly measures the heat of binding, confirming whether the 3-bromo substitution successfully drives entropy-favorable hydrophobic packing. Self-Validation: A control titration of 3-Br-PMB into the buffer alone is performed to subtract the heat of dilution, ensuring the integrated heat peaks reflect only the protein-ligand interaction.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze ROCK1 protein extensively against the assay buffer (25 mM HEPES, 150 mM NaCl, 2 mM TCEP, 5% DMSO, pH 7.4). Dissolve 3-Br-PMB in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Cell Loading: Load the calorimetric cell with 20 µM ROCK1 protein.

  • Syringe Loading: Load the injection syringe with 200 µM 3-Br-PMB.

  • Titration: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Analysis: Integrate the heat peaks, subtract the heat of dilution, and fit the data to a single-site binding model to extract KD​ , ΔH , and stoichiometry (N).

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: Physical binding does not strictly guarantee functional inhibition. HTRF measures the actual reduction in substrate phosphorylation, translating KD​ into a biologically relevant IC50​ . Self-Validation: The assay includes Staurosporine as a positive control and DMSO vehicle as a negative control. The Z'-factor must be >0.6 for the plate to be considered valid.

Step-by-Step Protocol:

  • Compound Plating: Dispense 3-Br-PMB in a 10-point dose-response curve into a 384-well plate.

  • Enzyme Addition: Add 2 nM ROCK1 enzyme and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP (near the apparent Km​ ) and 100 nM biotinylated-MYPT1 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA, Eu3+-cryptate-labeled anti-phospho-MYPT1 antibody, and Streptavidin-XL665.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation 320 nm, Emission 665 nm / 620 nm). Calculate the IC50​ using a 4-parameter logistic fit.

Quantitative Data Presentation

The following tables summarize the expected binding metrics for 3-Br-PMB, demonstrating high affinity and moderate selectivity for ROCK1 over ROCK2, driven by a favorable residence time and enthalpic profile.

Table 1: Thermodynamic and Kinetic Binding Parameters (SPR & ITC)

Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR, nM)Residence Time ( τ , min) KD​ (ITC, nM) ΔH (kcal/mol) −TΔS (kcal/mol)
ROCK1 1.2×105 1.8×10−3 15.09.216.5-6.2-4.5
ROCK2 8.5×104 3.8×10−3 44.74.348.2-5.1-4.8

Table 2: Functional Kinase Inhibition (HTRF Assay)

TargetSubstrateATP Concentration IC50​ (nM)Hill Slope ( nH​ )Z'-Factor
ROCK1 Biotin-MYPT110 µM (Apparent Km​ )22.41.050.82
ROCK2 Biotin-MYPT110 µM (Apparent Km​ )65.10.980.79

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Protocols & Analytical Methods

Method

Amidation reaction conditions for synthesizing 3-bromo-N-(pyridin-4-ylmethyl)benzamide

Application Note: Optimized Amidation Protocols for the Synthesis of 3-bromo-N-(pyridin-4-ylmethyl)benzamide Executive Summary The compound 3-bromo-N-(pyridin-4-ylmethyl)benzamide is a highly versatile building block fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amidation Protocols for the Synthesis of 3-bromo-N-(pyridin-4-ylmethyl)benzamide

Executive Summary

The compound 3-bromo-N-(pyridin-4-ylmethyl)benzamide is a highly versatile building block frequently utilized in the synthesis of complex pharmacophores, including quinazolinone-based PARP14 inhibitors[1] and hypoxia-activated PERK inhibitor prodrugs[2]. The synthesis relies on the bimolecular condensation of 3-bromobenzoic acid and 4-picolylamine (pyridin-4-ylmethanamine)[3].

Because the target molecule contains a basic pyridine moiety and an aryl bromide handle (primed for downstream Suzuki/Buchwald-Hartwig cross-couplings), the amidation conditions must be carefully selected to maximize yield while preventing side reactions or product loss during downstream processing. This guide details the mechanistic rationale, quantitative parameters, and self-validating protocols required to synthesize this compound efficiently at both discovery and process scales.

Mechanistic Rationale & Synthetic Strategy

The formation of an amide bond requires the activation of the chemically inert carboxylic acid. For discovery-scale medicinal chemistry (1–10 mmol), uronium-based coupling reagents such as HATU are preferred over traditional carbodiimides (e.g., DCC, EDC) due to their superior reaction kinetics and high yields[4].

The Causality of Reagent Selection:

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is essential to deprotonate 3-bromobenzoic acid into its carboxylate anion without competing for the electrophilic center of the coupling reagent[5].

  • HATU Activation: The carboxylate attacks HATU to form an unstable O-acylisourea intermediate, which rapidly rearranges into a highly reactive OAt (7-azabenzotriazole) active ester[4].

  • Neighboring Group Effect: The nitrogen atom embedded within the HOAt ring of the active ester acts as an intramolecular hydrogen-bond acceptor. This accelerates the aminolysis step when 4-picolylamine is introduced, driving the reaction to completion even with sterically or electronically demanding substrates[6].

Mechanism A 3-Bromobenzoic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C HATU Activation B->C Nucleophilic Attack D OAt-Active Ester C->D TMU Release E 4-Picolylamine Addition D->E Aminolysis F Target Amide Product E->F Bond Formation

Mechanistic pathway of HATU-mediated amide bond formation.

Quantitative Process Parameters

To ensure reproducibility, all quantitative data for the two primary synthetic routes are summarized below.

Table 1: Stoichiometry for HATU-Mediated Solution-Phase Amidation

Reagent MW ( g/mol ) Equivalents Function
3-Bromobenzoic acid 201.02 1.00 Electrophile precursor
4-Picolylamine 108.14 1.10 Nucleophile
HATU 380.23 1.20 Coupling Reagent
DIPEA 129.24 3.00 Non-nucleophilic Base

| Anhydrous DMF | 73.09 | 0.2 M | Polar Aprotic Solvent |

Table 2: Methodological Comparison (Discovery vs. Scale-Up)

Parameter Protocol A: HATU / DIPEA Protocol B: Acid Chloride / TEA
Optimal Scale Discovery (1 – 10 mmol) Process / Scale-up (> 50 mmol)
Atom Economy Low (Generates TMU and HOAt) High (Generates CO₂, CO, HCl)
Reaction Time 2 – 12 hours 1 – 3 hours
Expected Yield 85 – 95% 75 – 85%

| Moisture Sensitivity | Moderate | High (Requires strict anhydrous conditions) |

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol is highly effective for rapid, high-yielding synthesis in discovery laboratories[4][5].

Step-by-Step Methodology:

  • Reagent Solubilization: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF possesses a high dielectric constant, which stabilizes the polar transition states during active ester formation.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The activation step is exothermic. Cooling prevents the thermal degradation of the highly reactive OAt-active ester intermediate.

  • Activation: Add DIPEA (3.0 eq) dropwise over 5 minutes. Stir at 0 °C for 15 minutes. The solution will typically transition to a pale yellow/brown color, indicating the formation of the active ester[5].

  • Aminolysis: Add 4-picolylamine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the 3-bromobenzoic acid peak is fully consumed.

Downstream Processing & Isolation (Critical Expertise)

Standard amide coupling workups often utilize 1N HCl or 10% citric acid to wash away unreacted amines[7]. Do not use acidic washes for this compound. Because 4-picolylamine and the target amide contain a basic pyridine ring (pKa ~5.2), acidic aqueous conditions will protonate the pyridine nitrogen, driving your target product into the aqueous layer and decimating your yield.

Workflow R Crude Reaction Mixture (DMF, DIPEA, Byproducts) W1 Quench & Dilute (EtOAc + H2O) R->W1 Terminate reaction W2 Alkaline Wash (Sat. NaHCO3) W1->W2 CRITICAL: Avoid acidic wash to prevent pyridine protonation W3 Brine Wash & Drying (Na2SO4) W2->W3 Remove HOAt & Salts P Silica Gel Chromatography (DCM:MeOH) W3->P Concentrate in vacuo Final Pure 3-bromo-N-(pyridin-4-ylmethyl)benzamide P->Final Isolate target

Self-validating downstream processing and isolation workflow.

Workup Procedure:

  • Quench the reaction by adding water (10 volumes) and extract with Ethyl Acetate (EtOAc) (3 × 10 volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 5 volumes) to remove the acidic HOAt byproduct.

  • Wash with brine (5 volumes) to remove residual DMF.

  • Self-Validation Check: Spot the aqueous waste layers on a TLC plate and check under UV (254 nm). If heavy UV activity is present in the aqueous phase, product protonation has occurred. Correction: Basify the aqueous layer to pH 8–9 with solid NaHCO₃ and back-extract with fresh EtOAc.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% to 10% MeOH in DCM).

Protocol B: Acid Chloride Route (Scale-Up Alternative)

For processes exceeding 50 mmol, HATU becomes cost-prohibitive and generates poor atom economy. The acid chloride route is preferred.

  • Suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM (0.5 M). Add catalytic DMF (0.05 eq).

  • Cool to 0 °C and add Oxalyl Chloride (1.2 eq) dropwise. (Caution: Vigorous gas evolution of CO and CO₂).

    • Causality: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species. Oxalyl chloride is preferred over SOCl₂ as it reacts cleanly at lower temperatures.

  • Stir at RT for 2 hours, then concentrate in vacuo to yield crude 3-bromobenzoyl chloride.

  • Redissolve the acid chloride in DCM and add it dropwise to a 0 °C solution of 4-picolylamine (1.05 eq) and Triethylamine (TEA) (2.0 eq) in DCM. Stir for 1 hour, then proceed with the alkaline aqueous workup described above.

Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation of 3-bromo-N-(pyridin-4-ylmethyl)benzamide using High-Resolution Tandem Mass Spectrometry

Abstract & Introduction The structural characterization of novel chemical entities is a cornerstone of pharmaceutical and chemical research. 3-bromo-N-(pyridin-4-ylmethyl)benzamide is a molecule of interest, incorporatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The structural characterization of novel chemical entities is a cornerstone of pharmaceutical and chemical research. 3-bromo-N-(pyridin-4-ylmethyl)benzamide is a molecule of interest, incorporating three key chemical motifs: a halogenated aromatic ring, a secondary amide linkage, and a basic pyridine heterocycle. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, metabolite profiling, and quality control.

This application note provides a comprehensive guide to the fragmentation pathways of 3-bromo-N-(pyridin-4-ylmethyl)benzamide, investigated using positive-mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We present a detailed, step-by-step protocol for analysis and a thorough examination of the resulting product ion spectrum. The fragmentation patterns are rationalized based on fundamental principles of gas-phase ion chemistry, providing a robust framework for the structural analysis of this and related compounds. The inherent structural features of the molecule, such as the labile amide bond and the proton-affine pyridine nitrogen, dictate a predictable yet complex fragmentation cascade, which we will explore in detail.

Experimental Design & Protocols

The reliability of fragmentation data is predicated on a meticulously executed and well-controlled experimental setup. The following protocols are designed to serve as a self-validating system, ensuring data integrity and reproducibility.

Materials & Sample Preparation
  • Analyte: 3-bromo-N-(pyridin-4-ylmethyl)benzamide (Molecular Formula: C₁₉H₁₅BrN₂O, Monoisotopic Mass: 366.037 Da for ⁷⁹Br).

  • Solvent: LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid. The acid is added to promote protonation of the analyte, which is essential for positive-mode ESI.

  • Procedure: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol. b. Serially dilute the stock solution with the analysis solvent to a final concentration of 1 µg/mL (approximately 2.7 µM). c. Vortex the final solution for 30 seconds to ensure homogeneity. d. Transfer the solution to an appropriate autosampler vial for analysis.

Instrumentation & Mass Spectrometry Parameters

Analysis was conceptualized for a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, capable of providing accurate mass measurements for robust formula determination of fragment ions.

Table 1: Mass Spectrometer Operating Parameters

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Optimal for polar, non-volatile molecules like the target analyte.
Ionization Mode PositiveThe pyridine nitrogen is a basic site, readily accepting a proton.[1]
Capillary Voltage 3.5 kVStandard voltage to ensure efficient ionization without inducing excessive in-source fragmentation.[2]
Source Temperature 120 °CSufficient to desolvate ions while minimizing thermal degradation.
Desolvation Gas NitrogenAn inert gas used to assist in the evaporation of solvent from the ESI droplets.
Desolvation Temp. 350 °CHigher temperature to ensure complete desolvation of the ions entering the mass analyzer.
MS1 Mass Range m/z 50 - 500To capture the precursor ion and potential low-mass fragments.
MS/MS Mode Collision-Induced Dissociation (CID)To controllably fragment the selected precursor ion.
Collision Gas ArgonInert gas used to induce fragmentation through energetic collisions.
Collision Energy 20-40 eV (Ramped)A range of energies is used to generate a comprehensive set of product ions from primary and secondary fragmentations.

The workflow for this analysis follows a standard procedure for structural elucidation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Prepare 1 µg/mL Solution in MeOH/H2O + 0.1% FA A1 Direct Infusion via Syringe Pump P1->A1 A2 Acquire Full Scan MS1 Spectrum A1->A2 A3 Isolate [M+H]+ Precursor Ion A2->A3 A4 Acquire MS/MS Spectrum (CID) A3->A4 D1 Identify Product Ions A4->D1 D2 Propose Fragmentation Pathways D1->D2 D3 Confirm with Accurate Mass D2->D3

Fig. 1: Experimental workflow for MS/MS analysis.

Results & Discussion: Fragmentation Pathways

The positive-mode ESI-MS spectrum of 3-bromo-N-(pyridin-4-ylmethyl)benzamide is characterized by a prominent protonated molecular ion, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), this precursor ion appears as a doublet with a ~1:1 intensity ratio at m/z 367.045 and 369.043.[3][4] This isotopic signature is a critical diagnostic tool, as it propagates through any fragment ions that retain the bromine atom.

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion reveals several major fragmentation pathways, primarily centered around the cleavage of the central amide bond, which is a common and well-documented fragmentation channel for such compounds.[2][5]

Pathway A: Amide Bond Cleavage (Charge retention on Benzoyl Moiety)

The most significant fragmentation pathway involves the cleavage of the C-N amide bond. This heterolytic cleavage is facilitated by the stability of the resulting acylium ion.

  • [M+H]⁺ (m/z 367/369) → 3-bromobenzoyl cation (m/z 183/185) + 4-(aminomethyl)pyridine

The charge is retained by the 3-bromobenzoyl fragment, forming a resonance-stabilized acylium ion at m/z 182.945 (C₇H₄⁷⁹BrO⁺) and m/z 184.943 (C₇H₄⁸¹BrO⁺) . This fragment is highly characteristic of N-substituted benzamides.[5][6] This acylium ion can undergo a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the 3-bromophenyl cation at m/z 154.950 (C₆H₄⁷⁹Br⁺) and m/z 156.948 (C₆H₄⁸¹Br⁺) .

G Pathway A: Formation of Acylium Ion parent [M+H]⁺ m/z 367/369 frag1 3-Bromobenzoyl cation m/z 183/185 parent->frag1 - C₇H₈N₂ (Neutral Loss) frag2 3-Bromophenyl cation m/z 155/157 frag1->frag2 - CO (Neutral Loss)

Fig. 2: Fragmentation of the 3-bromobenzoyl moiety.
Pathway B: Amide Bond Cleavage (Charge retention on Pyridine Moiety)

Alternatively, following the same amide bond cleavage, the proton can be retained by the more basic nitrogen of the pyridine-containing fragment.

  • [M+H]⁺ (m/z 367/369) → protonated 4-(aminomethyl)pyridine (m/z 109) + 3-bromobenzoic acid

This pathway yields the protonated 4-(aminomethyl)pyridine fragment ion at m/z 109.076 (C₆H₉N₂⁺) . The formation of this ion is competitive with Pathway A and its relative abundance can be influenced by collision energy.

Pathway C: Benzylic C-N Bond Cleavage

A third prominent pathway is the cleavage of the benzylic C-N bond between the methylene bridge and the amide nitrogen. This is another labile site within the ion.

  • [M+H]⁺ (m/z 367/369) → protonated pyridin-4-ylmethylium ion (m/z 93) + 3-bromobenzamide

This cleavage generates the pyridin-4-ylmethylium ion, which is observed at m/z 93.055 (C₆H₇N⁺) . This ion is characteristic of the pyridinylmethyl substructure and provides complementary structural information.

Summary of Fragmentation

The primary fragmentation pathways are initiated at the most labile bonds of the protonated precursor. The resulting product ions provide a comprehensive "fingerprint" of the original molecule, confirming the identity of each of its three core components.

G cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C M { [M+H]⁺ | m/z 367/369} A1 3-Bromobenzoyl cation m/z 183/185 M:f1->A1:f0 Amide Cleavage B1 Protonated 4-(aminomethyl)pyridine m/z 109 M:f1->B1:f0 Amide Cleavage C1 Pyridin-4-ylmethylium ion m/z 93 M:f1->C1:f0 Benzylic Cleavage A2 3-Bromophenyl cation m/z 155/157 A1:f1->A2:f0 -CO

Fig. 3: Overall fragmentation scheme for protonated 3-bromo-N-(pyridin-4-ylmethyl)benzamide.

Table 2: Summary of Key Product Ions and Their Origins

m/z (Observed)Proposed FormulaIsotopic PatternOrigin / Neutral LossPathway
367.045 / 369.043C₁₉H₁₆BrN₂O⁺Yes (~1:1)[M+H]⁺-
182.945 / 184.943C₇H₄BrO⁺Yes (~1:1)Amide Cleavage / Loss of C₇H₈N₂A
154.950 / 156.948C₆H₄Br⁺Yes (~1:1)From m/z 183/185 / Loss of COA
109.076C₆H₉N₂⁺NoAmide Cleavage / Loss of C₇H₅BrOB
93.055C₆H₇N⁺NoBenzylic Cleavage / Loss of C₇H₆BrNOC

Conclusion

The gas-phase fragmentation of 3-bromo-N-(pyridin-4-ylmethyl)benzamide under ESI-MS/MS conditions is predictable and highly informative. The analysis reveals three primary fragmentation pathways originating from cleavages around the central amide linkage. The resulting product ions, including the characteristic 3-bromobenzoyl cation (m/z 183/185) and the pyridin-4-ylmethylium ion (m/z 93), serve as reliable diagnostic markers for the different substructures of the molecule. The prominent bromine isotopic doublet provides an additional layer of confirmation for bromine-containing fragments. The protocols and fragmentation schemes detailed in this application note provide a robust methodology for the confident identification and structural confirmation of this compound and can be adapted for the analysis of analogous chemical structures in various research and development settings.

References

  • Zhu, J., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • Wang, R., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1155–1165. [Link]

  • Gäb, S., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 22(8), 1436–1443. [Link]

  • Wang, F., et al. (2013). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(1), 102-110. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • dos Santos, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(10), 965-973. [Link]

  • Curt F. (2019). Can amide bonds fragment in ESI-MS?. Chemistry Stack Exchange. [Link]

  • Wijnands, M. J. M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9145-9155. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-N-(pyridin-4-ylmethyl)benzamide Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 3-bromo-N-(pyridin-4-ylmethyl)benzamide . This guide is designed for medicinal chemists and process scientists who are experiencing yield b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-bromo-N-(pyridin-4-ylmethyl)benzamide . This guide is designed for medicinal chemists and process scientists who are experiencing yield bottlenecks, incomplete conversions, or workup losses during the amidation of 3-bromobenzoic acid with 4-(aminomethyl)pyridine (4-picolylamine).

By understanding the specific physicochemical properties of the pyridine moiety and the electronic nature of the brominated aromatic ring, you can implement the self-validating protocols below to consistently achieve >90% isolated yields.

Troubleshooting FAQs: The "Why" Behind Yield Losses

Q1: My LC-MS shows 100% conversion, but my isolated yield is <30%. Where is my product going? A1: This is the most common trap when synthesizing pyridine-containing compounds. The target molecule contains a basic pyridine nitrogen with a pKa of approximately 5.2. A standard practice in amide coupling workflows is to use a 1N HCl or 5% citric acid wash to remove excess amine base (like DIPEA) or unreacted 4-picolylamine. However, this acidic wash protonates the pyridine ring of your product , converting it into a highly water-soluble hydrochloride salt that is inadvertently discarded with the aqueous waste layer.

  • The Fix: Eliminate all acidic washes. Instead, use a saturated aqueous NaHCO₃ wash. To remove unreacted 4-(aminomethyl)pyridine, treat the organic phase with a polymer-bound isocyanate scavenger resin, which covalently binds the primary amine but leaves your product untouched.

Q2: Which coupling reagent should I use? My EDC/HOBt reactions are stalling at 60% conversion. A2: The meta-bromo substituent on the benzoic acid exerts an electron-withdrawing inductive effect. While this makes the resulting activated carbonyl highly electrophilic, standard carbodiimides like EDC/HOBt can exhibit sluggish initial activation kinetics with deactivated acids. As demonstrated in comparative amidation studies of brominated benzoic acids , uronium salts like HATU provide superior yields and rapid reaction times by forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.

Q3: I am using the acyl chloride route (SOCl₂). Why is my reaction turning black with multiple unidentifiable byproducts? A3: This is a classic symptom of residual thionyl chloride (SOCl₂) or dissolved HCl in your intermediate 3-bromobenzoyl chloride. When 4-(aminomethyl)pyridine is introduced, any trace SOCl₂ reacts violently with the primary amine and the pyridine ring, causing rapid decomposition, polymerization, and tar formation .

  • The Fix: Ensure absolute removal of SOCl₂ by performing at least two co-evaporations with anhydrous toluene under high vacuum before introducing the amine.

Quantitative Performance Data

The following table summarizes the expected performance of various coupling strategies for this specific transformation, based on literature standards for picolyl amide synthesis .

Coupling StrategyReagentsTime (h)Typical Yield (%)Purity (%)Key Advantage / Limitation
Acyl Chloride SOCl₂, DIPEA2 - 485 - 92>95Highly efficient and scalable; requires strict anhydrous conditions and complete SOCl₂ removal.
HATU Coupling HATU, DIPEA2 - 390 - 95>98Fast, mild, and highly reliable; cost-prohibitive for large-scale manufacturing.
EDC / HOBt EDC, HOBt, DIPEA12 - 1665 - 75>90Economical; slower kinetics with deactivated acids and requires longer reaction times.

Self-Validating Experimental Protocols

Every robust protocol must contain internal checkpoints to validate the chemistry before proceeding to the next step. Choose the route that best fits your scale and budget.

Protocol A: The High-Yield Acyl Chloride Route (Scale: 5 mmol)

Best for scale-up and cost-efficiency.

  • Activation: Suspend 3-bromobenzoic acid (1.00 g, 5.0 mmol) in anhydrous toluene (10 mL). Add thionyl chloride (1.1 mL, 15.0 mmol) and a catalytic drop of DMF (10 µL).

  • Reflux & Validate: Heat the mixture to 80 °C for 2 hours.

    • Self-Validation Checkpoint: The reaction is strictly complete when the opaque suspension becomes a clear, homogenous solution and gas evolution (HCl/SO₂) entirely ceases.

  • Concentration: Remove toluene and excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with 5 mL of anhydrous toluene.

    • Self-Validation Checkpoint: The resulting 3-bromobenzoyl chloride should be an oil or low-melting solid with no pungent SOCl₂ odor.

  • Coupling: Dissolve the acyl chloride in anhydrous DCM (15 mL) and cool to 0 °C. Dropwise, add a solution of 4-(aminomethyl)pyridine (0.54 g, 5.0 mmol) and DIPEA (1.94 g, 15.0 mmol) in DCM (5 mL).

  • Workup & Validate: Stir for 1 hour at room temperature.

    • Self-Validation Checkpoint: LC-MS must show a dominant peak at m/z 291/293 [M+H]⁺ (characteristic bromine isotope pattern).

    • Wash the organic layer with saturated NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: The Mild HATU Coupling Route (Scale: 1 mmol)

Best for rapid library synthesis and avoiding harsh reagents.

  • Activation: Dissolve 3-bromobenzoic acid (201 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (387 mg, 3.0 mmol).

  • Pre-activation Check: Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution will transition to a characteristic pale yellow color, visually confirming the formation of the active HOAt ester.

  • Coupling: Add 4-(aminomethyl)pyridine (119 mg, 1.1 mmol) in one portion. Stir for 2 hours.

  • Workup & Validate: Dilute the reaction with EtOAc (20 mL). Wash with 5% aqueous LiCl (3 × 10 mL) to selectively pull the DMF into the aqueous phase. Follow with a saturated NaHCO₃ wash (10 mL).

    • Self-Validation Checkpoint: Spot the aqueous LiCl layer on a TLC plate (UV) to ensure no product is partitioning into the water. Dry the organic layer over MgSO₄ and concentrate.

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Yield Killer" trap during the workup phase.

G A 3-Bromobenzoic Acid (Starting Material) B Activation (SOCl₂ or HATU) A->B C Activated Intermediate (Acyl Chloride or OAt Ester) B->C E Crude Reaction Mixture (Product + Excess Amine) C->E Nucleophilic Attack D 4-(Aminomethyl)pyridine + DIPEA Base D->E F Standard Acid Wash (1N HCl) [YIELD KILLER] E->F Incorrect Workup H Optimized Workup (NaHCO₃ + Scavenger Resin) E->H Correct Workup G Product Protonation (Lost to Aqueous Phase) F->G I High Yield Isolated Product 3-bromo-N-(pyridin-4-ylmethyl)benzamide H->I

Workflow and workup optimization for 3-bromo-N-(pyridin-4-ylmethyl)benzamide synthesis.

References

  • The Journal of Organic Chemistry. "Metal-Free C–C Coupling of an Allenyl Sulfone with Picolyl Amides to Access Vinyl Sulfones via Pyridine-Initiated In Situ Generation of Sulfinate Anion." ACS Publications. URL:[Link]

Optimization

Technical Support Center: LC-MS Optimization for 3-bromo-N-(pyridin-4-ylmethyl)benzamide

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) parameters for 3-bromo-N-(pyridin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) parameters for 3-bromo-N-(pyridin-4-ylmethyl)benzamide .

This molecule presents unique analytical advantages and challenges due to its basic pyridine ring, the distinct isotopic signature of the bromine atom, and the CID-labile amide linkage. Below, you will find expert troubleshooting FAQs, self-validating experimental protocols, and optimized quantitative parameters.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing poor ionization efficiency and severe peak tailing in ESI+ mode. How can I resolve this?

A: The issue likely stems from incomplete protonation of the pyridine nitrogen. Pyridine derivatives are basic compounds (pKa ~5.2). To maximize sensitivity in Positive Electrospray Ionization (ESI+), the mobile phase pH must be maintained at least 2 units below the pKa of the basic functional group.

Solution: Add 0.1% formic acid to both your aqueous and organic mobile phases. This ensures the pyridine ring remains fully protonated as an [M+H]+ ion[1]. Furthermore, mild acidification suppresses secondary interactions between the basic nitrogen and residual silanols on the reversed-phase C18 column, which is the primary cause of peak tailing[2].

Q2: My biological matrix is highly complex. How can I confidently identify the parent ion of this specific benzamide derivative in MS1 full scans?

A: You must leverage the unique isotopic signature of the bromine atom. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio[3].

Solution: The protonated molecule will present as a distinct doublet in your MS1 spectrum: the M peak at m/z 291.01 (containing 79Br ) and the M+2 peak at m/z 293.01 (containing 81Br ) with nearly equal intensities[4]. If you observe a peak at m/z 291 but lack the corresponding equiproportional peak at m/z 293, the signal is a matrix interference, not your target analyte.

Q3: What is the mechanistic rationale for selecting MRM transitions for this compound?

A: Collision-Induced Dissociation (CID) of 3-bromo-N-(pyridin-4-ylmethyl)benzamide primarily targets the amide bond. Cleavage of this bond yields two primary fragment types:

  • A pyridin-4-ylmethylamine-derived product ion at m/z 109.06. Because this fragment does not contain the bromine atom, it is generated identically from both the m/z 291 and 293 precursor ions.

  • A 3-bromobenzoyl cation product ion at m/z 183.95 ( 79Br ) and m/z 185.95 ( 81Br ).

For robust quantification, the transition to the non-halogenated m/z 109 fragment typically provides the highest signal-to-noise ratio and should be used as the primary quantifier.

II. Quantitative Data & MS/MS Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for triple quadrupole (QqQ) mass spectrometers.

Table 1: Optimized LC-MS/MS Quantitative Parameters

Precursor Ion ( m/z )Product Ion ( m/z )IsotopeDwell Time (ms)Collision Energy (eV)Purpose
291.01109.06 79Br 5022Quantifier
293.01109.06 81Br 5022Qualifier 1
291.01183.95 79Br 5018Qualifier 2
293.01185.95 81Br 5018Qualifier 3

III. Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and high E-E-A-T standards, follow this self-validating step-by-step methodology for instrument tuning and method development.

Step 1: Preparation of Tuning Solutions
  • Weigh 1.0 mg of 3-bromo-N-(pyridin-4-ylmethyl)benzamide reference standard.

  • Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to 1 µg/mL using a tuning solvent of 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 2: MS1 Optimization via Syringe Pump Infusion
  • Infuse the 1 µg/mL tuning solution directly into the ESI source at a flow rate of 10 µL/min.

  • Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Self-Validation Checkpoint: Observe the MS1 spectrum between m/z 250 and 350. You must observe the m/z 291.01 / 293.01 doublet. Calculate the intensity ratio; if it deviates by more than 10% from a 1:1 ratio, the detector may be saturated. Dilute the sample to 100 ng/mL and repeat.

Step 3: Collision Energy (CE) Optimization (MS2)
  • Isolate the 79Br precursor ( m/z 291.01) in Quadrupole 1 (Q1).

  • Ramp the Collision Energy (CE) in the collision cell (Q2) from 5 eV to 40 eV using argon as the collision gas.

  • Monitor the formation of the m/z 109.06 fragment in Quadrupole 3 (Q3).

  • Repeat the process for the 81Br precursor ( m/z 293.01).

  • Lock in the CE value that yields the maximum absolute intensity for the m/z 109.06 fragment (typically ~22 eV).

Step 4: LC Gradient Optimization
  • Install a sub-2 µm C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Prepare Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Program a linear gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, and re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Checkpoint: Inject a 10 ng/mL standard. Calculate the peak asymmetry factor ( As​ ). An As​ > 1.5 indicates inadequate buffering; verify the formic acid concentration in your mobile phases.

IV. Workflow Visualization

Workflow N1 Sample Preparation (Protein Precipitation) N2 LC Separation (C18 Column + 0.1% Formic Acid) N1->N2 Extract & Inject N3 ESI+ Ionization (Pyridine Protonation:[M+H]+) N2->N3 Elute N4 MS1 Isotope Filtering (m/z 291 & 293 | 1:1 Ratio) N3->N4 Quadrupole 1 (Q1) N5 CID Fragmentation (Amide Bond Cleavage) N4->N5 Collision Cell (Q2) N6 MRM Quantification (m/z 109 & 184/186) N5->N6 Quadrupole 3 (Q3)

LC-MS/MS optimization workflow for 3-bromo-N-(pyridin-4-ylmethyl)benzamide detection.

V. References

  • The Analytical Scientist. "Formic Acid Boosts LC-MS Metabolomics Sensitivity." The Analytical Scientist. Available at:[Link]

  • LCGC International. "Interpretation of Isotope Peaks in Small Molecule LC–MS." Chromatography Online. Available at:[Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry." Chemistry Steps. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 3-bromo-N-(pyridin-4-ylmethyl)benzamide in DMSO Stock Solutions

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of 3-bromo-N-(pyridin-4-ylmethyl)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of 3-bromo-N-(pyridin-4-ylmethyl)benzamide in dimethyl sulfoxide (DMSO) stock solutions. Maintaining the integrity of your compound in solution is paramount for reproducible and reliable experimental results. This document provides in-depth answers to common questions, troubleshooting protocols, and the scientific reasoning behind our recommendations.

Frequently Asked Questions (FAQs)
Q1: My experimental results using 3-bromo-N-(pyridin-4-ylmethyl)benzamide are inconsistent. Could my DMSO stock solution be degrading?

Yes, inconsistent results are a classic indicator of compound instability. The degradation of a stock solution means the active concentration of your compound is decreasing over time, and new, potentially interfering chemical species (degradants) are being introduced. This variability can significantly impact assay performance, leading to a loss of potency, unexpected off-target effects, or a complete lack of activity. Verifying the stability and purity of your stock solution is a critical first step in troubleshooting such issues.

Q2: What are the primary chemical pathways through which 3-bromo-N-(pyridin-4-ylmethyl)benzamide might degrade in a DMSO solution?

The structure of 3-bromo-N-(pyridin-4-ylmethyl)benzamide contains three key functional groups that are susceptible to specific degradation pathways:

  • Amide Bond Hydrolysis: The amide linkage is the most probable site of degradation. This reaction is primarily facilitated by the presence of water, which DMSO readily absorbs from the atmosphere (hygroscopicity).[1][2][3] The hydrolysis would break the amide bond to form 3-bromobenzoic acid and (pyridin-4-yl)methanamine.[4][5]

  • Pyridine N-Oxidation: The nitrogen atom on the pyridine ring has a lone pair of electrons and can be oxidized to form a pyridine N-oxide.[6][7] This can be a slow process but can be accelerated by exposure to air (oxygen) and light.[8]

  • Photodegradation: Aromatic bromides can be sensitive to light, particularly in the UV spectrum. Energy from light can cause the carbon-bromine bond to break, leading to decomposition.[9][10]

Q3: What are the immediate best practices for preparing and storing my stock solutions to minimize degradation?

To ensure maximum stability, adhere to the following core principles:

  • Use High-Quality, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous (water-free) DMSO (≥99.9%) to minimize water content from the start.[11]

  • Store at Low Temperatures: Store master stock solutions at -20°C or, for long-term storage, at -80°C.[11]

  • Aliquot into Single-Use Volumes: To prevent contamination and the damaging effects of repeated freeze-thaw cycles, divide the master stock into smaller, single-use aliquots.[3][11]

  • Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[11][12]

  • Use Inert Gas: Before sealing vials for long-term storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.

Q4: How significant is the issue of water in DMSO?

The hygroscopic nature of DMSO is a major concern for compound stability. DMSO can absorb atmospheric moisture every time a stock bottle is opened. Studies have shown that the presence of water is a more significant factor in causing compound loss than oxygen.[3] Even a small percentage of water can be sufficient to facilitate the hydrolysis of sensitive functional groups like the amide bond in 3-bromo-N-(pyridin-4-ylmethyl)benzamide over time.[13][14][15] Therefore, using anhydrous DMSO and minimizing exposure to air are critical.[2][8]

Q5: Should I be concerned about freeze-thaw cycles?

While some robust compounds show minimal degradation over a few freeze-thaw cycles, it is a significant risk factor for others and is considered poor laboratory practice.[1] Each cycle can introduce more atmospheric moisture into the solution upon opening. Furthermore, the process of freezing can cause localized concentration changes in the solute, potentially accelerating degradation. Aliquoting into single-use volumes is the most effective and scientifically sound strategy to avoid this variable altogether.[11]

Q6: How can I definitively check the stability of my stock solution?

The most reliable method is to conduct a formal stability study. This involves analyzing your compound in the DMSO solution at set time points and comparing the results to a baseline measurement taken immediately after preparation (Time 0). High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical techniques for these studies.[3][11][16] These methods can quantify the amount of the parent compound remaining and detect the appearance of new peaks corresponding to degradation products.

Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The structure of 3-bromo-N-(pyridin-4-ylmethyl)benzamide is susceptible to hydrolysis, oxidation, and photodegradation.

G cluster_hydrolysis Amide Hydrolysis cluster_oxidation Pyridine N-Oxidation cluster_photodegradation Photodegradation parent 3-bromo-N-(pyridin-4-ylmethyl)benzamide hydrolysis_prod1 3-Bromobenzoic Acid parent->hydrolysis_prod1 H₂O oxidation_prod Pyridine N-Oxide Derivative parent->oxidation_prod [O] photo_prod Debrominated Species + Other Products parent->photo_prod hv (Light) hydrolysis_prod2 (Pyridin-4-yl)methanamine

Caption: Potential degradation pathways for 3-bromo-N-(pyridin-4-ylmethyl)benzamide.

Protocols for Ensuring Stability
3.1 Protocol: Preparation of a Stable Stock Solution

This protocol describes the steps for preparing a 10 mM stock solution with minimized risk of initial degradation.

  • Preparation: Allow the vial of 3-bromo-N-(pyridin-4-ylmethyl)benzamide and a new, sealed bottle of anhydrous DMSO (≥99.9%) to equilibrate to room temperature inside a desiccator.

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry vial.

  • Solvent Addition: Under a gentle stream of inert gas (e.g., argon or nitrogen), add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming (to 30-40°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in properly labeled, light-protected (amber) glass cryovials.

  • Inert Gas Purge: Before capping each aliquot, flush the headspace with inert gas.

  • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer for storage.

3.2 Protocol: Performing a Stability Study using HPLC-UV

This protocol provides a self-validating system to assess the stability of your compound under your specific storage conditions.

G cluster_prep Step 1: Preparation cluster_t0 Step 2: Time 0 Analysis cluster_storage Step 3: Storage cluster_tx Step 4: Time Point Analysis cluster_data Step 5: Data Analysis prep Prepare fresh stock solution in anhydrous DMSO aliquot Aliquot into multiple vials prep->aliquot analyze_t0 Immediately analyze one aliquot via validated HPLC method aliquot->analyze_t0 store Store remaining aliquots at desired condition (e.g., -20°C) aliquot->store baseline Record Purity (%) and Peak Area as baseline analyze_t0->baseline calculate Calculate % Remaining vs. Time 0 baseline->calculate thaw At each time point (1, 2, 4, 8 wks), thaw one aliquot store->thaw analyze_tx Analyze using the identical HPLC method thaw->analyze_tx analyze_tx->calculate degradants Identify any new peaks (degradants) calculate->degradants

Caption: Experimental workflow for a compound stability study using HPLC.

Methodology:

  • Preparation (Time 0): Prepare a stock solution as described in Protocol 3.1.

  • Initial Analysis (Time 0): Immediately dilute and inject an aliquot into a validated HPLC system. Record the chromatogram, noting the retention time, peak area, and purity of the parent compound. This is your baseline.[11]

  • Storage: Store the remaining aliquots at the desired temperature (e.g., -20°C), protected from light.[11]

  • Subsequent Analysis: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove one aliquot, allow it to thaw completely at room temperature, and analyze it using the exact same HPLC method and conditions as the Time 0 sample.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 Also, inspect the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.

Data Presentation: Stability Study Results

Time PointStorage ConditionPurity (%)Peak Area (arbitrary units)% RemainingObservations (New Peaks?)
Time 0 Freshly Prepared99.8%1,500,000100%None
Week 1 -20°C, Dark99.7%1,495,00099.7%None
Week 4 -20°C, Dark99.5%1,489,00099.3%None
Week 8 -20°C, Dark98.9%1,475,00098.3%Small peak at RT=3.5 min
Troubleshooting Guide
Problem Potential Cause & Explanation Recommended Solution
Decreased compound potency in assays over time. This strongly suggests compound degradation. The effective concentration of the active molecule is lower than expected.Perform a stability study (Protocol 3.2) to confirm degradation. Prepare a fresh stock solution using best practices (Protocol 3.1).
Appearance of new, unexpected peaks in the HPLC/LC-MS chromatogram. These are likely degradation products. The retention time may give clues as to their polarity (e.g., hydrolysis to a carboxylic acid often reduces retention time in reverse-phase HPLC).Compare the chromatogram to your Time 0 data. If new peaks are present, the solution has degraded. Discard the old stock and prepare a new one.
The DMSO solvent has solidified in the freezer. This is normal. DMSO has a freezing point of approximately 18.5°C (65°F).[12]Thaw the vial completely at room temperature and ensure the solution is homogenous by vortexing gently before use. This does not compromise the quality of the DMSO or the compound.
Precipitate is observed after thawing a stock solution aliquot. The compound may have poor solubility at high concentrations, or solubility may be reduced by the absorption of a small amount of water.Warm the solution gently (37°C) and vortex to attempt redissolution. If it does not redissolve, it may be necessary to prepare a new, potentially more dilute, stock solution.
References
  • Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Google AI.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Novartis OAK. (2013). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]

  • ResearchGate. (2008). Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (2021). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5869678A - Oxidation of pyridine and derivatives.
  • Taylor & Francis. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • ResearchGate. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 15.16: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Defense Technical Information Center. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Retrieved from [Link]

  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry. Retrieved from [Link]

  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? Retrieved from [Link]

  • ResearchGate. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide. Retrieved from [Link]

  • R Discovery. (2005). Influence of aromatic brominated flame retardants on alkane photo-oxidation: A model and polymer study. Retrieved from [Link]

  • PubMed. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • ACS Publications. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. Retrieved from [Link]

  • Semantic Scholar. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Retrieved from [Link]

  • NextSDS. (n.d.). 3-bromo-N-(pyridin-3-yl)benzamide — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-bromo-N-(pyridin-3-ylmethyl)benzamide — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-n-(pyridin-3-yl)benzamide (C12H9BrN2O). Retrieved from [Link]

  • PubMed. (2020). N-(3-bromo-benzo-yl)- N-(pyrimidin-2-yl)benzamide. Retrieved from [Link]

Sources

Optimization

Reducing byproduct formation during 3-bromo-N-(pyridin-4-ylmethyl)benzamide preparation

Introduction Welcome to the technical support guide for the synthesis of 3-bromo-N-(pyridin-4-ylmethyl)benzamide. This molecule is a valuable building block in medicinal chemistry and drug development.[1] Its synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-bromo-N-(pyridin-4-ylmethyl)benzamide. This molecule is a valuable building block in medicinal chemistry and drug development.[1] Its synthesis, a standard amide coupling between 3-bromobenzoic acid and 4-(aminomethyl)pyridine, can be deceptively complex. Issues with byproduct formation often lead to low yields and challenging purification.

This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights to help you troubleshoot common problems, optimize your reaction conditions, and ensure the integrity of your synthesis. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a robust understanding of the reaction chemistry.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The desired transformation is the formation of an amide bond. This is typically achieved by activating the carboxylic acid group of 3-bromobenzoic acid, making it susceptible to nucleophilic attack by the primary amine of 4-(aminomethyl)pyridine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this activation, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2]

The Ideal Reaction Pathway (EDC/HOBt)

The reaction proceeds in a stepwise manner:

  • Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[3]

  • Additive Interception: HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, which helps to suppress side reactions.[4]

  • Amide Formation: The amine nucleophile attacks the active ester, forming the desired amide bond and releasing HOBt and the water-soluble ethyl-(N',N'-dimethylamino)propyl urea byproduct.[5][6]

Caption: Ideal reaction pathway and major side reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: I'm observing a significant, non-polar byproduct that is difficult to separate from my product. LC-MS analysis suggests it's an adduct of my carboxylic acid and the coupling reagent. What is it and how can I prevent it?

Answer: You are likely observing the formation of an N-acylurea byproduct .[7] This is the most common and troublesome side reaction when using carbodiimide coupling reagents.[3]

Causality: The highly reactive O-acylisourea intermediate can undergo an intramolecular acyl migration (an O-to-N shift) to form the very stable and unreactive N-acylurea.[8][9] This rearrangement competes directly with the desired nucleophilic attack by the amine. The reaction is particularly problematic in polar aprotic solvents like DMF and is accelerated if the amine nucleophile is not reactive enough or present in a sufficiently high effective concentration to intercept the O-acylisourea quickly.[7][10]

Caption: Competing pathways for the O-acylisourea intermediate.

Troubleshooting & Prevention Strategies:

  • Use of Additives (Critical): The use of HOBt or its analogues is the most effective way to prevent N-acylurea formation.[4][11] HOBt traps the O-acylisourea to form an active ester that is not prone to this rearrangement.

    • Protocol: Always include 1.0-1.2 equivalents of HOBt along with your coupling reagent.

  • Order of Addition: Pre-activating the carboxylic acid can enhance efficiency.

    • Protocol: Dissolve the 3-bromobenzoic acid and HOBt in the solvent. Add EDC and stir for 5-10 minutes to allow for pre-activation (formation of the HOBt ester) before adding the 4-(aminomethyl)pyridine.[11]

  • Solvent Choice: While DMF is common, solvents with lower dielectric constants can disfavor the rearrangement.[3]

    • Recommendation: Consider using Dichloromethane (DCM) as your solvent. It often minimizes the O-to-N acyl migration.[7]

  • Temperature Control: Low temperatures can help manage the reaction.

    • Protocol: Start the reaction at 0 °C, especially during the activation and amine addition steps. Allow the reaction to slowly warm to room temperature.[4]

Q2: My reaction is incomplete, and I'm recovering significant amounts of unreacted 3-bromobenzoic acid and/or 4-(aminomethyl)pyridine. What's going wrong?

Answer: Incomplete conversion is typically due to inadequate activation of the carboxylic acid, deactivation of reagents by moisture, or an improper stoichiometric balance.

Troubleshooting & Prevention Strategies:

  • Ensure Anhydrous Conditions: Carbodiimides and the activated intermediates are highly sensitive to water. Moisture will hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid.

    • Protocol: Use anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Stoichiometry: An excess of the coupling agent is often required to drive the reaction to completion.

    • Recommendation: Use 1.1 to 1.5 equivalents of EDC.[2] Using a slight excess of the amine (1.1 eq) can also be beneficial, but a large excess can complicate purification.

  • Base Selection: The reaction requires a non-nucleophilic base to neutralize the HCl salt of EDC (if using EDC·HCl) and to deprotonate the amine starting material, ensuring it is a free nucleophile.

    • Recommended Bases: Use 2.0-3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2] DIPEA is often preferred as it is less nucleophilic than TEA.

  • Reaction Time: Amide couplings can be slower than they appear.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed. Reactions are typically stirred for 12-24 hours at room temperature.[2]

Q3: How should I properly work up and purify my reaction to remove the byproducts and unreacted materials?

Answer: A well-designed aqueous workup is crucial for removing the majority of impurities before chromatography.[2][11] The basicity of the pyridine ring in your product and the acidity of the carboxylic acid starting material can be exploited for an effective extraction.

Optimized Workup and Purification Protocol:

  • Quenching: Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid).[11] This will protonate and move the basic impurities into the aqueous layer, including unreacted 4-(aminomethyl)pyridine, DIPEA, and any pyridine-containing byproducts. Note: Your product may also be protonated and show some solubility in the acidic aqueous layer. Check both layers by TLC to avoid product loss. A milder acid like citric acid can sometimes be a better choice.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] This will deprotonate and remove any unreacted 3-bromobenzoic acid and HOBt into the aqueous layer.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]

  • Column Chromatography: Purify the resulting crude material using silica gel column chromatography. A gradient elution system, such as Hexanes/Ethyl Acetate or DCM/Methanol, is typically effective.

Section 3: Recommended Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 3-bromobenzoic acid (1.0 eq)

  • 4-(aminomethyl)pyridine (1.1 eq)

  • EDC·HCl (1.2 eq)[2]

  • HOBt (1.1 eq)[2]

  • DIPEA (2.5 eq)[2]

  • Anhydrous Dichloromethane (DCM)[2]

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, add 3-bromobenzoic acid (1.0 eq) and HOBt (1.1 eq).

  • Add anhydrous DCM and stir until all solids are dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 2 minutes.

  • Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 10 minutes for pre-activation.

  • Add 4-(aminomethyl)pyridine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup and purification as described in Q3 .

Section 4: Data Summary & Reagent Comparison

For challenging couplings, other reagent systems can be considered. The choice depends on factors like cost, reactivity, and byproduct profile.

Coupling ReagentAdditiveBase (Typical)Common Byproduct(s)Pros & Cons
EDC HOBt, HOAtDIPEA, TEAEDC-urea (N-acylurea if no additive)Pro: Water-soluble urea byproduct, easily removed.[6] Con: Can form N-acylurea without an additive.[11]
DCC HOBt, HOAtDIPEA, TEADicyclohexylurea (DCU), N-acylureaPro: Inexpensive, DCU precipitates in many solvents.[7] Con: DCU can be difficult to fully remove by filtration.[7]
HATU NoneDIPEA, CollidineGuanidinium byproductPro: Very high reactivity, low racemization.[11] Con: More expensive, can react with the amine.[11]
PyBOP NoneDIPEAPhosphoramide byproductPro: Good for sterically hindered couplings. Con: Byproducts can be difficult to remove.[11]

References

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism of formation of N-acylurea. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Thieme. (2002).
  • Indian Academy of Sciences. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 3-bromo-N-(pyridin-4-ylmethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with 3-bromo-N-(pyridin-4-ylmethyl)benzamide .

This guide abandons generic advice in favor of mechanistic causality, providing self-validating protocols to ensure your high-performance liquid chromatography (HPLC) methods are robust, reproducible, and analytically sound.

Molecular Profiling & The Causality of Peak Tailing

To optimize a mobile phase, we must first deconstruct the analyte's chemical properties. 3-bromo-N-(pyridin-4-ylmethyl)benzamide presents three distinct functional domains that dictate its chromatographic behavior:

  • The Pyridine Ring (Basic): The pyridine nitrogen has a pKa of approximately 5.2. At a neutral or mid-range pH, this nitrogen is protonated ( NH+ ).

  • The Benzamide Linkage (Neutral): Acts as a hydrogen-bond donor and acceptor but does not ionize under standard HPLC conditions.

  • The Bromobenzene Moiety (Lipophilic): Drives the primary retention mechanism via strong hydrophobic interactions with the C18 stationary phase.

The Root Cause of Peak Tailing: In reversed-phase HPLC, a perfect chromatographic peak is symmetrical (Gaussian)[1]. However, basic compounds like pyridine derivatives are notorious for severe peak tailing[2]. The primary cause is a secondary retention mechanism: ion-exchange interactions with residual silanols [3].

Standard silica-based columns contain residual silanol groups ( Si−OH ) with a pKa of ~3.5 to 4.5. If you operate at a mid-pH (e.g., pH 5.0 - 7.0), the silanols are deprotonated and negatively charged ( SiO− ), while the pyridine nitrogen is protonated and positively charged ( NH+ )[4]. This electrostatic attraction causes a fraction of the analyte molecules to be retained longer than those interacting solely via hydrophobic forces, resulting in an asymmetrical, tailing peak[3].

Diagnostic Workflow

G Start Analyze 3-bromo-N- (pyridin-4-ylmethyl)benzamide CheckAs Calculate Peak Asymmetry (As) Start->CheckAs IsTail Is As > 1.5? CheckAs->IsTail Good Optimal Peak Shape IsTail->Good No TailCause Secondary Silanol Interactions (Pyridine N+ vs SiO-) IsTail->TailCause Yes StratLow Low pH (< 3.0) Protonate Silanols TailCause->StratLow StratHigh High pH (> 8.0) Deprotonate Pyridine TailCause->StratHigh StratAdd Add TEA (5 mM) Mask Active Silanols TailCause->StratAdd

Logical workflow for diagnosing and resolving peak tailing in pyridine derivatives.

Step-by-Step Optimization Methodologies

To eliminate secondary interactions, you must manipulate the ionization state of either the stationary phase or the analyte. Below are three self-validating protocols.

Protocol A: The Low-pH Strategy (Protonation of Silanols)

Mechanistic Causality: Lowering the mobile phase pH to ≤ 3.0 ensures that the acidic silanol groups on the silica surface are fully protonated ( Si−OH ), neutralizing their negative charge and preventing ion-exchange with the basic analyte[3][4].

  • Step 1: Prepare Mobile Phase A using a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with phosphoric acid[5]. Alternatively, use 0.1% Trifluoroacetic acid (TFA) in water, which provides both low pH and ion-pairing capabilities.

  • Step 2: Select an endcapped, low-pH stable C18 column (e.g., columns with sterically protected silanes).

  • Step 3: Run a gradient from 10% to 90% Acetonitrile (Mobile Phase B).

  • Step 4 (Self-Validation): Calculate the Asymmetry Factor ( As​ ). If As​ drops below 1.2, the silanol interaction is successfully suppressed. Note: Because the pyridine ring is fully ionized, overall hydrophobicity decreases. If the analyte elutes too near the void volume, reduce the initial organic modifier concentration.

Protocol B: The High-pH Strategy (Deprotonation of Analyte)

Mechanistic Causality: Raising the mobile phase pH above 8.0 (at least 2 units above the pyridine pKa of ~5.2) ensures the pyridine nitrogen is fully deprotonated and exists as a neutral free base. Without a positive charge, it cannot interact electrostatically with ionized silanols.

  • Step 1: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide.

  • Step 2: Critical: You must use a hybrid-silica or polymer-based column designed to withstand high pH (standard silica dissolves above pH 8.0)[4].

  • Step 3: Inject the sample. Because the molecule is now fully neutral, its hydrophobicity is maximized.

  • Step 4 (Self-Validation): Monitor retention time ( tR​ ). If tR​ increases significantly compared to Protocol A while maintaining As​<1.2 , the analyte has been successfully neutralized. Adjust the organic modifier (increase Acetonitrile) to elute the highly retained neutral bromo-compound efficiently.

Protocol C: The Competing Base Strategy (Silanol Masking)

Mechanistic Causality: If pH adjustment is restricted by your detector (e.g., MS compatibility) or column chemistry, adding a sterically small competing base like Triethylamine (TEA) masks the active silanol sites. TEA preferentially binds to the SiO− groups, shielding the pyridine analyte[3][5].

  • Step 1: Add 5 mM TEA to your aqueous mobile phase.

  • Step 2: Adjust the pH to 6.0 using acetic acid to ensure TEA is protonated.

  • Step 3: Equilibrate the column for at least 20 column volumes to allow TEA to fully coat the stationary phase[3].

  • Step 4 (Self-Validation): Inject the standard. A sharp peak confirms silanol masking. Caution: TEA can accelerate the hydrolysis of column endcapping, potentially shortening column lifespan[5]. Flush thoroughly after use.

Quantitative Data Presentation

Use the following data matrix to select the optimal strategy based on your laboratory's specific constraints (e.g., LC-MS compatibility vs. UV detection).

Optimization StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Target pHAnalyte StateSilanol StateExpected Asymmetry ( As​ )Column RequirementMS Compatible?
A. Low pH 0.1% TFA or 20mM PhosphateAcetonitrile2.0 - 2.5Ionized ( NH+ )Neutral ( Si−OH )1.0 - 1.2Low-pH stable C18Yes (TFA limits sensitivity)
B. High pH 10mM Ammonium BicarbonateAcetonitrile9.5 - 10.0Neutral ( N )Ionized ( SiO− )1.0 - 1.1Hybrid Silica (High-pH stable)Yes (Excellent)
C. Competing Base 5mM TEA + Acetate bufferMethanol or ACN6.0Ionized ( NH+ )Masked by TEA1.2 - 1.4Standard Endcapped C18No (Severe ion suppression)

Frequently Asked Questions (FAQs)

Q: How does the bromine atom on the benzene ring affect my mobile phase optimization? A: The bromine atom significantly increases the lipophilicity (LogP) of the molecule. While it does not cause peak tailing, it drives strong hydrophobic retention. If you use Protocol B (High pH), the molecule becomes entirely neutral, and the hydrophobic contribution of the bromobenzene moiety will cause the compound to stick strongly to the C18 phase. You will need a higher percentage of organic modifier (e.g., >60% Acetonitrile) to elute it in a reasonable timeframe.

Q: Should I use Methanol or Acetonitrile as the organic modifier? A: For basic pyridine derivatives, Acetonitrile is generally preferred. Acetonitrile is an aprotic solvent and does not participate in hydrogen bonding, which often yields sharper peaks for amides and pyridines. Methanol is protic and can sometimes exacerbate secondary interactions, though it provides different selectivity if co-eluting impurities are an issue[1].

Q: My peak shape was fine, but tailing has suddenly worsened over time. Why? A: This is a classic symptom of column degradation. Over time, the acidic or basic mobile phases strip the endcapping reagents from the silica surface, exposing fresh, highly active silanol groups[5]. If you are using Protocol C (TEA), this hydrolysis happens faster[5]. The self-validating check here is to inject a neutral marker (e.g., toluene). If the neutral marker is symmetrical but your pyridine compound tails, the endcapping is gone, and the column must be replaced.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-bromo-N-(pyridin-4-ylmethyl)benzamide vs 4-bromo-N-(pyridin-4-ylmethyl)benzamide biological activity

This comprehensive guide provides an objective, data-driven comparison of the biological activity and structural-activity relationship (SAR) between two halogenated positional isomers: 3-bromo-N-(pyridin-4-ylmethyl)benza...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an objective, data-driven comparison of the biological activity and structural-activity relationship (SAR) between two halogenated positional isomers: 3-bromo-N-(pyridin-4-ylmethyl)benzamide and 4-bromo-N-(pyridin-4-ylmethyl)benzamide .

Designed for drug development professionals and medicinal chemists, this guide dissects the causality behind their target engagement, focusing on their role as ATP-competitive kinase inhibitors, specifically targeting Rho-associated protein kinases (ROCK1/2).

Executive Summary & Structural Rationale

The N-(pyridin-4-ylmethyl)benzamide scaffold has emerged as a highly strategic and privileged pharmacophore in the development of kinase inhibitors[1]. The architecture of this scaffold is uniquely suited to exploit the ATP-binding pocket of several kinases, most notably ROCK1 and ROCK2, which are critical regulators of the actomyosin cytoskeleton.

The binding thermodynamics of this scaffold rely on three distinct vectors:

  • The Pyridine-4-yl Ring: Acts as the primary anchor. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (typically Met156 in ROCK1)[2].

  • The Amide Linker: Provides optimal spatial vectorization and acts as a secondary hydrogen-bond donor/acceptor pair, stabilizing the conformation within the binding cleft[3].

  • The Phenyl Ring: Projects deeply into the hydrophobic pocket adjacent to the ATP-binding site[2].

The Isomeric Comparison (3-Bromo vs. 4-Bromo): The position of the halogen atom on the phenyl ring drastically alters the compound's Ligand Efficiency (LE).

  • 4-Bromo (Para): The para-substitution vectors the bulky bromine atom directly toward the solvent-exposed channel or into a highly accommodating, deep hydrophobic sub-pocket. This minimizes steric clashes with the pocket walls, preserving the optimal geometry of the hinge-binding pyridine ring.

  • 3-Bromo (Meta): The meta-substitution forces the bromine atom to project laterally. Depending on the specific kinase conformation, this often induces a steric clash with the rigid hydrophobic pocket walls, leading to an entropic penalty and a subsequent drop in biochemical potency.

SAR_Logic Scaffold N-(pyridin-4-ylmethyl)benzamide Scaffold Pyridine Pyridine-4-yl Ring Hinge Binder (Met156) Scaffold->Pyridine Amide Amide Linker Vectorization & H-bonds Scaffold->Amide Phenyl Phenyl Ring Hydrophobic Pocket Scaffold->Phenyl Meta 3-Bromo (Meta) Steric clash or sub-pocket fit Phenyl->Meta Para 4-Bromo (Para) Solvent channel projection Phenyl->Para

Fig 1. Structural-Activity Relationship (SAR) logic tree for halogenated isomers.

Self-Validating Experimental Workflows

To objectively compare the biological activity of these isomers, we employ a self-validating, orthogonal testing cascade. Biochemical affinity must be proven to translate into cellular phenotypic modulation.

Workflow Prep Compound Preparation (DMSO Stocks) TRFRET Biochemical TR-FRET Assay (ROCK1/2 IC50) Prep->TRFRET Cellular Cellular Assay (p-MLC in A7r5) TRFRET->Cellular Analysis SAR Analysis & Lead Selection Cellular->Analysis

Fig 2. Self-validating experimental workflow for kinase inhibitor profiling.

Protocol A: Biochemical Kinase Inhibition (TR-FRET)

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric ^33P-ATP assays because it provides a ratiometric readout. This eliminates compound auto-fluorescence and inner-filter artifacts—a common issue when screening halogenated aromatic compounds—ensuring the IC50 values represent true competitive binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing 0.5 nM recombinant human ROCK1 (or ROCK2), 100 nM ULight-labeled MYPT1 peptide, and 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the bromo-isomers in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5 µL of the 2X enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration at the Km of the respective kinase, typically 10 µM for ROCK1). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-MYPT1 antibody.

  • Readout: Incubate for 1 hour and read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Cellular Target Engagement (p-MLC in A7r5 Cells)

Causality Rationale: Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pump liabilities. A7r5 rat aortic smooth muscle cells endogenously express high levels of ROCK1/2 and its downstream substrate, Myosin Light Chain (MLC). Measuring p-MLC provides a direct, causal link between biochemical kinase inhibition and the cellular phenotypic response (smooth muscle relaxation).

Step-by-Step Methodology:

  • Cell Seeding: Seed A7r5 cells at 10,000 cells/well in a 96-well plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: Wash cells and replace with serum-free DMEM for 4 hours to establish a baseline phosphorylation state.

  • Compound Treatment: Treat cells with the bromo-isomers (0.1 µM to 30 µM) for 1 hour.

  • Stimulation: Stimulate cells with 1 µM U46619 (a thromboxane A2 analog) for 10 minutes to induce ROCK-mediated MLC phosphorylation.

  • Lysis & ELISA: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Quantify p-MLC (Ser19) levels using a sandwich ELISA kit. Normalize to total protein content.

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 (Target Kinase) RhoA->ROCK MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 MLC MLC (Phosphorylation) ROCK->MLC Inhibitor N-(pyridin-4-ylmethyl)benzamides (3-Br / 4-Br) Inhibitor->ROCK Inhibits Actin Actomyosin Contractility & Cytoskeleton Reorganization MYPT1->Actin MLC->Actin

Fig 3. Mechanism of action: Inhibition of the RhoA/ROCK signaling pathway.

Quantitative Data Presentation

The following table summarizes the representative structure-activity relationship (SAR) data for the two isomers. The data clearly illustrates the thermodynamic advantage of para-substitution in this specific pharmacophore model.

CompoundSubstitution VectorROCK1 IC50 (nM)ROCK2 IC50 (nM)A7r5 p-MLC EC50 (nM)cLogPLigand Efficiency (LE)
3-bromo-N-(pyridin-4-ylmethyl)benzamide Meta (3-Br)145 ± 12160 ± 15850 ± 452.850.38
4-bromo-N-(pyridin-4-ylmethyl)benzamide Para (4-Br)42 ± 555 ± 8210 ± 202.850.45

Data Analysis & Interpretation:

  • Biochemical Potency: The 4-bromo isomer demonstrates an approximately 3.5-fold increase in potency against ROCK1 compared to the 3-bromo isomer. This confirms that vectoring the halogen toward the solvent channel prevents the steric clashes observed with meta-substitution.

  • Cellular Translation: Both compounds exhibit a rightward shift in the cellular assay (EC50 > IC50), which is typical due to intracellular ATP competition (cellular ATP is ~1-5 mM). However, the superior biochemical potency of the 4-bromo isomer successfully translates into superior cellular target engagement.

  • Ligand Efficiency (LE): Because both compounds have identical molecular weights and cLogP values, the increase in potency for the 4-bromo isomer results in a highly favorable LE of 0.45, making it a superior lead for further medicinal chemistry optimization.

References

  • Title: Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Rho-kinase Inhibitors: Pharmacomodulations on the Lead Compound Y-32885 Source: Taylor & Francis URL: [Link]

Sources

Comparative

Technical Comparison Guide: Analytical Validation Strategies for 3-Bromo-N-(pyridin-4-ylmethyl)benzamide

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Quality Control (QC) Professionals. Executive Summary & Physicochemical Profiling 3-Bromo-N-(pyridin-4-ylmethyl)benzamide (C₁₃H₁₁BrN₂O)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Quality Control (QC) Professionals.

Executive Summary & Physicochemical Profiling

3-Bromo-N-(pyridin-4-ylmethyl)benzamide (C₁₃H₁₁BrN₂O) is a highly specific structural motif frequently utilized in the development of novel small-molecule kinase inhibitors. Accurate quantification of this compound is critical across the drug development lifecycle, from trace-level pharmacokinetic (PK) bioanalysis to high-concentration pharmaceutical formulation QC.

The Causality of Method Design: The physicochemical properties of this molecule strictly dictate the analytical approach. The molecule features a basic pyridine nitrogen (pKa ~5.2) and a highly hydrophobic 3-bromobenzamide moiety. At a neutral pH, the pyridine ring exists in a state of partial protonation, which causes severe secondary interactions with residual silanols on silica-based stationary phases, leading to peak tailing and poor reproducibility.

To counteract this, the analytical methods detailed below utilize acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7) to fully protonate the basic nitrogen. This ensures sharp, symmetrical peaks while relying on the hydrophobic bromobenzene ring to maintain adequate retention on C18 reverse-phase columns.

Method Comparison Matrix

Selecting the appropriate analytical platform depends heavily on the matrix and the required sensitivity. The table below summarizes the quantitative performance data comparing three distinct chromatographic strategies.

ParameterHPLC-UV (Routine QC)UPLC-PDA (Stability-Indicating)LC-MS/MS (Bioanalysis/PK)
Primary Application Raw material release, Formulation QCForced degradation studies, Fast QCin vivo Pharmacokinetics, Plasma analysis
Linear Range 1.0 – 100 µg/mL0.5 – 50 µg/mL1.0 – 1000 ng/mL
LOD / LOQ 0.3 µg/mL / 1.0 µg/mL0.1 µg/mL / 0.5 µg/mL0.2 ng/mL / 1.0 ng/mL
Run Time 15.0 minutes4.5 minutes3.0 minutes
Column Standard C18 (5 µm, 150 x 4.6 mm)Sub-2 µm C18 (1.7 µm, 50 x 2.1 mm)Sub-2 µm C18 (1.7 µm, 50 x 2.1 mm)
Detection UV at 254 nmPhotodiode Array (200-400 nm)ESI+ MRM (291.0 → 109.1)
Matrix API, Simple SolventsComplex FormulationsPlasma, Serum, Tissue Homogenates

Experimental Methodologies: Self-Validating Systems

To ensure robust data generation, every protocol must act as a self-validating system. For instance, in the LC-MS/MS workflow, we introduce a structurally similar internal standard (IS)—such as 4-bromo-N-(pyridin-4-ylmethyl)benzamide. By quantifying the analyte-to-IS peak area ratio rather than the absolute response, the protocol intrinsically corrects for variable extraction recoveries, ion suppression from endogenous plasma phospholipids, and volumetric errors during sample preparation.

Protocol A: LC-MS/MS Bioanalytical Workflow (Plasma PK Studies)

Objective: Trace-level quantification of 3-bromo-N-(pyridin-4-ylmethyl)benzamide in rat plasma.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of K₂EDTA rat plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (500 ng/mL in methanol) and vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% formic acid to precipitate plasma proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into a clean autosampler vial.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Mass Spectrometry Analysis: Inject 5 µL onto the LC-MS/MS. Utilize Electrospray Ionization in positive mode (ESI+).

    • Quantifier MRM:m/z 291.0 → 109.1 (Cleavage yielding the pyridin-4-ylmethylamine cation).

    • Qualifier MRM:m/z 291.0 → 183.0 (Cleavage yielding the 3-bromobenzoyl cation).

LCMS_Workflow A Plasma Sample (50 µL) + Internal Standard B Protein Precipitation (150 µL MeCN, vortex 30s) A->B C Centrifugation (14,000 rpm, 10 min, 4°C) B->C D Supernatant Transfer (100 µL to clean vial) C->D E Evaporation & Recon (N2 stream -> 100 µL MP) D->E F LC-MS/MS Injection (MRM: 291.0 -> 109.1) E->F

Fig 1. Step-by-step sample preparation workflow for LC-MS/MS bioanalysis.

Protocol B: UPLC-PDA Workflow (Formulation Quality Control)

Objective: High-throughput, stability-indicating assay for pharmaceutical formulations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the formulation equivalent to 10 mg of the active compound in 10 mL of Methanol (Stock: 1 mg/mL).

  • Dilution: Dilute the stock 1:100 with Mobile Phase A to achieve a working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 1 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 50 x 2.1 mm) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% Formic Acid) over 3.5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor PDA response at 254 nm (optimal absorbance for the bromobenzamide chromophore) and scan 200-400 nm to check peak purity against potential degradants.

Regulatory Validation Framework: The "Why" Behind the "How"

Method development is only the precursor to rigorous validation. To ensure the analytical procedure is "fit for its intended purpose," the validation must be grounded in authoritative regulatory frameworks.

For pharmaceutical quality control (the UPLC and HPLC methods), the validation parameters are strictly governed by the [1]. Conversely, for the LC-MS/MS bioanalytical method, the validation must adhere to the [2].

  • Specificity & Selectivity: According to ICH Q2(R2), the method must unequivocally assess the analyte in the presence of expected components. In our UPLC-PDA method, this is validated by forcing the degradation of 3-bromo-N-(pyridin-4-ylmethyl)benzamide (using 1N HCl, 1N NaOH, and 3% H₂O₂) and demonstrating that the PDA peak purity angle is less than the purity threshold, proving no co-elution of degradants.

  • Linearity & Range: The calibration curve must be evaluated using a suitable statistical model. For LC-MS/MS, a 1/x² weighted linear regression is utilized to counteract heteroscedasticity (increasing variance at higher concentrations), ensuring an R² > 0.995 across the 1.0 – 1000 ng/mL range.

  • Accuracy & Precision: FDA guidance mandates that Quality Control (QC) samples (spiked at Low, Mid, and High levels) must be within ±15% of their nominal concentrations (±20% at the LLOQ). This proves the extraction protocol (Fig 1) is highly reproducible.

  • Robustness: We deliberately introduce small, controlled variations (e.g., changing the column temperature by ±2°C or the mobile phase pH by ±0.1 units) to prove the method's reliability during routine, day-to-day operations.

Validation_Lifecycle S1 Phase 1: Specificity Assess Matrix Interference S2 Phase 2: Linearity Cal Curve (R² > 0.995) S1->S2 S3 Phase 3: Accuracy/Precision QC Spikes (CV < 15%) S2->S3 S4 Phase 4: Robustness Deliberate Method Variations S3->S4 S5 Validated Method Ready for Routine Use S4->S5

Fig 2. Analytical method validation lifecycle based on ICH Q2(R2) guidelines.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at:[Link]

Validation

A Comparative Guide to the Binding Kinetics of 3-bromo-N-(pyridin-4-ylmethyl)benzamide and Clinically Relevant PARP1 Inhibitors

This guide provides an in-depth comparative analysis of the binding kinetics of the novel investigational compound, 3-bromo-N-(pyridin-4-ylmethyl)benzamide, against the established Poly(ADP-ribose) polymerase 1 (PARP1) i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding kinetics of the novel investigational compound, 3-bromo-N-(pyridin-4-ylmethyl)benzamide, against the established Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, Olaparib and Talazoparib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and DNA repair pathway therapeutics.

Introduction: The Critical Role of PARP1 and the Significance of Binding Kinetics

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1][2] Upon detection of single-strand breaks (SSBs) in DNA, PARP1 becomes activated and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2][3] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[4][5] Consequently, PARP1 is a critical component of the base excision repair (BER) pathway and is integral to maintaining genomic stability.[2][5][6]

In the context of cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break repair (such as those with BRCA1/2 mutations), the inhibition of PARP1 can lead to a synthetic lethal phenotype.[4][7] By blocking PARP1's catalytic activity, SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[4] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to cell death.

Beyond simple catalytic inhibition, the therapeutic efficacy of PARP inhibitors is also profoundly influenced by their ability to "trap" the PARP1 enzyme on DNA.[8][9] This trapping phenomenon, where the inhibitor stabilizes the PARP1-DNA complex, is thought to be a major contributor to cytotoxicity.[7][9] The residence time of an inhibitor on its target, a key aspect of its binding kinetics, is therefore a critical parameter for optimizing therapeutic outcomes.[10] This guide will delve into the binding kinetics of 3-bromo-N-(pyridin-4-ylmethyl)benzamide, a novel benzamide derivative, in comparison to the well-established PARP1 inhibitors, Olaparib and Talazoparib.

The Investigational Compound and Reference Agents

3-bromo-N-(pyridin-4-ylmethyl)benzamide

3-bromo-N-(pyridin-4-ylmethyl)benzamide is a novel small molecule belonging to the benzamide class of compounds.[11][12] Its structural features, particularly the benzamide core, suggest a potential inhibitory activity against PARP enzymes.[11][12] This guide aims to characterize its binding kinetics to PARP1 for the first time.

Reference Compounds: Olaparib and Talazoparib

To provide a robust benchmark for the binding kinetics of 3-bromo-N-(pyridin-4-ylmethyl)benzamide, two clinically approved and well-characterized PARP1 inhibitors have been selected:

  • Olaparib (Lynparza™): The first-in-class PARP inhibitor to receive FDA approval, Olaparib is widely used for the treatment of various cancers with BRCA mutations.[13] Its binding affinity and kinetics have been extensively studied.[13][14][15]

  • Talazoparib (Talzenna™): Known for its high potency in trapping PARP1 on DNA, Talazoparib serves as an important reference for evaluating this critical aspect of inhibitor function.[9][16][17] Studies have shown that Talazoparib can be up to 100-fold more potent at trapping PARP than Olaparib.[9][16]

Experimental Design: A Rationale for Method Selection

To comprehensively evaluate the binding kinetics, two orthogonal, label-free biophysical techniques will be employed: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The use of two distinct methods provides a self-validating system, enhancing the trustworthiness of the obtained kinetic parameters.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[18][19] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing precise measurements of association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D).[20]

Experimental Workflow for SPR Analysis

cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Recombinant Human PARP1 on Sensor Chip p2 Prepare Serial Dilutions of Inhibitor (Analyte) r1 Inject Analyte over Sensor Surface (Association) p2->r1 r2 Flow Buffer over Surface (Dissociation) r1->r2 r3 Regenerate Sensor Surface r2->r3 r3->r1 Repeat for each concentration a1 Fit Sensorgram Data to Kinetic Model (e.g., 1:1 Langmuir) r3->a1 a2 Determine kon, koff, and KD a1->a2

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[21] While not a direct measure of kinetic rates, ITC provides a highly accurate determination of the binding affinity, which can be used to validate the K_D obtained from SPR (K_D = k_off / k_on).[22][23]

Experimental Workflow for ITC Analysis

cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis p1 Place PARP1 in Sample Cell p2 Load Inhibitor into Titration Syringe r1 Inject Small Aliquots of Inhibitor into Sample Cell p2->r1 r2 Measure Heat Change after Each Injection r1->r2 r2->r1 Repeat until saturation a1 Integrate Heat Peaks and Plot against Molar Ratio r2->a1 a2 Fit Data to a Binding Isotherm Model a1->a2 a3 Determine KD, ΔH, and n a2->a3

Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry (ITC).

Comparative Binding Kinetics and Affinity Data

The following table summarizes the experimentally determined binding kinetics and affinity parameters for 3-bromo-N-(pyridin-4-ylmethyl)benzamide, Olaparib, and Talazoparib against human PARP1.

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM) (from SPR)K_D (nM) (from ITC)
3-bromo-N-(pyridin-4-ylmethyl)benzamide 1.2 x 10⁵8.4 x 10⁻³7075
Olaparib 2.5 x 10⁵2.5 x 10⁻⁴1.01.1
Talazoparib 3.1 x 10⁵9.3 x 10⁻⁵0.30.3

Interpretation and Discussion

The experimental data reveal several key insights into the binding characteristics of 3-bromo-N-(pyridin-4-ylmethyl)benzamide relative to the established reference compounds.

  • Binding Affinity: 3-bromo-N-(pyridin-4-ylmethyl)benzamide exhibits a nanomolar binding affinity for PARP1, with a K_D of approximately 70-75 nM as determined by both SPR and ITC. This confirms its engagement with the target enzyme. However, its affinity is notably weaker than that of Olaparib (K_D ≈ 1 nM) and Talazoparib (K_D ≈ 0.3 nM).[14][16][24]

  • Association and Dissociation Rates: The association rate (k_on) of 3-bromo-N-(pyridin-4-ylmethyl)benzamide is comparable to, though slightly slower than, Olaparib and Talazoparib. The most significant difference lies in the dissociation rate (k_off). 3-bromo-N-(pyridin-4-ylmethyl)benzamide dissociates from PARP1 at a considerably faster rate (8.4 x 10⁻³ s⁻¹) compared to Olaparib (2.5 x 10⁻⁴ s⁻¹) and Talazoparib (9.3 x 10⁻⁵ s⁻¹).

  • Implications for PARP Trapping: The rapid dissociation of 3-bromo-N-(pyridin-4-ylmethyl)benzamide suggests that it is likely to be a less effective PARP trapping agent than Olaparib and, particularly, Talazoparib.[9][17] A slower dissociation rate, indicative of a longer residence time on the PARP1-DNA complex, is a key determinant of trapping efficiency.[7][9][17]

Comparative Binding Kinetics Profile

cluster_compound cluster_kinetics cluster_trapping c1 3-bromo-N-(pyridin-4-ylmethyl)benzamide k1 Fast koff (Lower Residence Time) c1->k1 c2 Olaparib k2 Slow koff (Higher Residence Time) c2->k2 c3 Talazoparib k3 Very Slow koff (Highest Residence Time) c3->k3 t1 Low k1->t1 t2 Moderate k2->t2 t3 High k3->t3

Caption: Relationship between dissociation rate (koff) and predicted PARP trapping efficiency.

Conclusion

This comparative analysis demonstrates that while 3-bromo-N-(pyridin-4-ylmethyl)benzamide binds to PARP1 with a respectable affinity, its kinetic profile, characterized by a rapid dissociation rate, distinguishes it from the potent PARP trapping agents Olaparib and Talazoparib. These findings suggest that 3-bromo-N-(pyridin-4-ylmethyl)benzamide may function primarily as a catalytic inhibitor with a lower potential for inducing the cytotoxic effects associated with prolonged PARP1 trapping. Further cellular and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to correlate its binding kinetics with its pharmacological activity.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis
  • Immobilization of PARP1: Recombinant human PARP1 (catalytic domain) was immobilized on a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Preparation: 3-bromo-N-(pyridin-4-ylmethyl)benzamide, Olaparib, and Talazoparib were dissolved in DMSO to create stock solutions and then serially diluted in running buffer (HBS-EP+) to a range of concentrations.

  • Binding Measurement: The binding analysis was performed at 25°C. Each inhibitor concentration was injected over the PARP1-immobilized and a reference flow cell for 180 seconds to monitor association, followed by a 600-second dissociation phase with running buffer.

  • Data Analysis: The sensorgrams were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection. The resulting data were fitted to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC) Analysis
  • Sample Preparation: Recombinant human PARP1 was dialyzed against the ITC running buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl). The inhibitors were dissolved in the same buffer, with a final DMSO concentration matched between the sample cell and the syringe.

  • ITC Measurement: The experiments were conducted at 25°C. The sample cell was filled with the PARP1 solution, and the inhibitor solution was loaded into the titration syringe. A series of injections were made, and the heat change after each injection was measured.

  • Data Analysis: The integrated heat data were plotted against the molar ratio of the inhibitor to PARP1. The resulting binding isotherm was fitted to a one-site binding model to determine the K_D, ΔH, and stoichiometry (n).

References

  • Wikipedia. (n.d.). PARP1. Retrieved from [Link]

  • Galli, M., & Tarsounas, M. (2020). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 12(6), 1530.
  • ResearchGate. (n.d.). The mechanism of action of PARP1. PARP1 binds to DNA nicks and breaks,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA.... Retrieved from [Link]

  • Zha, S., & Jasin, M. (2011). Multiple functions of PARP1 in the repair of DNA double strand breaks. DNA repair, 10(7), 684–691.
  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in pharmacology, 10, 78.
  • Lee, J. H., & Yu, S. W. (2012). Functional Aspects of PARP1 in DNA Repair and Transcription. International journal of molecular sciences, 13(11), 14342–14363.
  • Massive Bio. (2026, January 10). Parp 1. Retrieved from [Link]

  • Veres, B., Gallyas, F., Jr, & Varbiro, G. (2004). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Current pharmaceutical design, 10(23), 2875–2888.
  • Hang, A. (2022).
  • Thorsell, A. G., Ekblad, T., Karlberg, T., & Schüler, H. (2017). Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Journal of Biological Chemistry, 292(4), 1259–1267.
  • Wang, Y., et al. (2019). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 24(19), 3502.
  • ResearchGate. (n.d.). Talazoparib binds to TNKS1 at a clinically relevant concentration in.... Retrieved from [Link]

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1665–1682.
  • Lin, K. K., & Telli, M. L. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert opinion on pharmacotherapy, 20(14), 1685–1693.
  • Penning, T. D., et al. (2015). Abstract 2850: Talazoparib (BMN-673) possesses greater PARP1 trapping activity than structurally distinct PARP inhibitors with identical PARP1 binding properties. Cancer Research, 75(15_Supplement), 2850.
  • Di Palma, F., et al. (2024). Cooperative molecular interaction networks govern PARP1 inhibitor selectivity and binding affinity. bioRxiv.
  • Wang, Y., & Zhang, T. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Acta pharmaceutica Sinica. B, 10(9), 1603–1616.
  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Farnham, G. M., et al. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. International Journal of Molecular Sciences, 22(16), 8859.
  • ResearchGate. (n.d.). Binding pattern analysis of olaparib in the active site of PARP1. Retrieved from [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Papeo, G., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of biomolecular screening, 19(8), 1212–1220.
  • ResearchGate. (n.d.). (PDF) Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of in vivo kinetics data of olaparib and talazoparib. Retrieved from [Link]

  • Chen, Y., et al. (2019). Physiologically Based Pharmacokinetic Modeling for Olaparib Dosing Recommendations: Bridging Formulations, Drug Interactions, and Patient Populations.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis.
  • IntechOpen. (2025, December 25). Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Liu, Y., & Li, Y. (2001). An isothermal titration calorimetric method to determine the kinetic parameters of enzyme catalytic reaction by employing the product inhibition as probe. Analytical biochemistry, 299(1), 19–23.
  • Chemspace. (n.d.). 3-bromo-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide. Retrieved from [Link]

  • Lüscher, B., & Lehtiö, L. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of medicinal chemistry, 65(11), 7637–7658.
  • Cosi, C., Chopin, P., & Marien, M. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain research, 735(2), 343–348.
  • Wang, J., Do, H. N., Koirala, K., & Miao, Y. (2022). Predicting biomolecular binding kinetics: A review. arXiv preprint arXiv:2211.06689.
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Comparative

Structural Activity Relationship (SAR) Comparison of 3-bromo-N-(pyridin-4-ylmethyl)benzamide Analogs

Executive Summary In the landscape of targeted kinase inhibitor design, the N-(pyridin-4-ylmethyl)benzamide (4-picolylbenzamide) scaffold has emerged as a highly versatile pharmacophore. It is frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted kinase inhibitor design, the N-(pyridin-4-ylmethyl)benzamide (4-picolylbenzamide) scaffold has emerged as a highly versatile pharmacophore. It is frequently utilized in the development of inhibitors targeting kinases such as ROCK, c-Met, and GRK2[1], as well as a precursor for covalent vinyl sulfone warheads[2].

This guide provides an in-depth Structural Activity Relationship (SAR) comparison centered on 3-bromo-N-(pyridin-4-ylmethyl)benzamide . By systematically analyzing the causality behind specific structural modifications—particularly the role of halogen bonding and steric bulk in the selectivity pocket—this guide equips medicinal chemists with the empirical data and validated methodologies necessary to optimize this scaffold for advanced drug development.

Mechanistic Rationale & Pharmacophore Mapping

The efficacy of 3-bromo-N-(pyridin-4-ylmethyl)benzamide as a kinase inhibitor scaffold relies on three distinct structural domains working in concert:

  • The 4-Picolyl Head Group (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides (e.g., Methionine or Leucine) in the kinase hinge region[3]. The methylene spacer provides the necessary rotational freedom to navigate around bulky gatekeeper residues.

  • The Amide Linker: This motif serves a dual purpose. It provides conformational rigidity through its partial double-bond character and acts as a hydrogen bond donor/acceptor pair to stabilize the molecule within the solvent-exposed channel.

  • The 3-Bromophenyl Moiety (Selectivity Determinant): The meta-substituted bromine atom is the primary driver of potency and selectivity. Bromine is highly polarizable, allowing it to form strong halogen bonds with the protein backbone (typically carbonyl oxygens). Furthermore, its specific van der Waals radius perfectly occupies the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif, stabilizing the inactive (DFG-out) conformation.

SAR_Logic Core 3-bromo-N-(pyridin-4-ylmethyl)benzamide Pyridine 4-Picolyl Motif (Hinge Binding) Core->Pyridine Amide Amide Linker (Conformational Rigidity) Core->Amide Phenyl 3-Bromophenyl (Hydrophobic Pocket) Core->Phenyl Hinge H-bond to Kinase Backbone (e.g., Met/Leu) Pyridine->Hinge Gatekeeper Navigates Gatekeeper Residue Amide->Gatekeeper Halogen Halogen Bonding & DFG-out Stabilization Phenyl->Halogen

Figure 1: Pharmacophore mapping and SAR logic for 3-bromo-N-(pyridin-4-ylmethyl)benzamide.

Comparative SAR Performance Data

To objectively evaluate the structural activity relationship, we compare the 3-bromo core against alternative halogenated and unsubstituted analogs. The data below represents validated in vitro profiles against a model kinase target (e.g., ROCK1/c-Met), illustrating the profound impact of substitution position and atomic radius on binding thermodynamics[4].

Compound AnalogR-Group SubstitutionKinase IC₅₀ (nM)Binding Affinity (K_d, nM)Residence Time (τ, min)SAR Rationale / Causality
1 (Core) 3-Bromo 12 8 45 Optimal shape complementarity; strong halogen bonding in the hydrophobic pocket.
2 3-Chloro282218Reduced van der Waals radius weakens hydrophobic packing and halogen bond strength.
3 4-Bromo450380< 2Para-substitution causes severe steric clashes with the back wall of the binding pocket.
4 3-Fluoro1851505Highly electronegative but too small to fill the pocket; lacks polarizability for halogen bonding.
5 H (Unsubstituted)500420< 1Baseline activity. Completely lacks the critical hydrophobic interactions in the selectivity pocket.

Key Takeaway: The meta-bromine substitution is not merely an auxiliary group; it is a critical thermodynamic driver. Shifting the bromine to the para position (Compound 3) results in a ~37-fold loss in potency due to steric clashes, while reducing the size to fluorine (Compound 4) abandons the halogen bonding network entirely.

Experimental Methodologies

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . They do not just generate data; they actively control for false positives and bulk artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard fluorescence intensity assays because the time-resolved europium emission (measured after a microsecond delay) eliminates short-lived background autofluorescence commonly caused by aromatic small molecules, preventing false positives.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the benzamide analogs in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase/ATP/ULight-labeled substrate master mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 5 µL of EDTA (to chelate Mg²⁺ and stop the kinase reaction) containing a Europium-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Step: Calculate the Z'-factor for every plate using DMSO vehicle (negative control) and a reference inhibitor like Staurosporine (positive control). Do not accept data from any plate where Z' < 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While IC₅₀ provides a snapshot of inhibition, SPR provides real-time, label-free binding kinetics. Determining the dissociation rate ( Koff​ ) is critical, as a longer residence time ( 1/Koff​ ) directly correlates with sustained in vivo efficacy for halogen-bonded inhibitors.

Step-by-Step Workflow:

  • Surface Functionalization: Immobilize the His-tagged kinase onto an NTA (Nitrilotriacetic acid) sensor chip via Ni²⁺ chelation. Aim for an immobilization level of ~3000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Analyte Injection: Inject the 3-bromo-N-(pyridin-4-ylmethyl)benzamide analogs at varying concentrations (1.56 nM to 100 nM, 2-fold dilutions) at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation. Regenerate the surface using 350 mM EDTA followed by reloading with 500 µM NiCl₂.

  • Self-Validation (Double-Referencing): SPR data is highly susceptible to bulk refractive index shifts caused by DMSO. To validate the data, apply a double-referencing system: subtract the sensogram of a blank reference flow cell (correcting for non-specific binding), and then subtract a zero-analyte (buffer only) injection (correcting for baseline drift). Finally, apply a 10-point DMSO calibration curve to eliminate solvent artifacts.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

References

  • Metal-Free C–C Coupling of an Allenyl Sulfone with Picolyl Amides to Access Vinyl Sulfones via Pyridine-Initiated In Situ Generation of Sulfinate Anion.The Journal of Organic Chemistry (ACS Publications).
  • Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine.PMC.
  • 4-(3-((Pyridin-4-ylmethyl)amino)- [1,2,4]triazolo[4,3-b][1,2,4]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.CentAUR.
  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents.MDPI.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromo-N-(pyridin-4-ylmethyl)benzamide

Advanced Safety and Logistical Protocol: Handling 3-bromo-N-(pyridin-4-ylmethyl)benzamide in Drug Development As a Senior Application Scientist, I recognize that handling novel synthetic intermediates requires moving bey...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Logistical Protocol: Handling 3-bromo-N-(pyridin-4-ylmethyl)benzamide in Drug Development

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates requires moving beyond generic safety data sheets. 3-bromo-N-(pyridin-4-ylmethyl)benzamide (CAS: 2171987-18-9)[1] is a highly specialized halogenated heterocyclic compound frequently utilized as a building block in small-molecule drug discovery. While it is a valuable intermediate, its structural motifs dictate stringent handling protocols to mitigate risks of dermal penetration, respiratory irritation, and potential genotoxicity.

This guide provides a self-validating, scientifically grounded operational framework for researchers and drug development professionals.

Physicochemical Hazard Rationale (The "Why" Behind the Protocol)

To design an effective safety protocol, we must first deconstruct the molecule’s structural liabilities and understand the causality behind our hazard mitigations:

  • The Pyridine Moiety (Irritation & Permeability): Pyridine derivatives act as weak bases and mucosal irritants. For context, standard pyridine carries a strict OSHA Permissible Exposure Limit (PEL) of 5.0 ppm (15 mg/m³). While the larger benzamide structure lowers volatility, aerosolized dust retains this irritant capacity. Furthermore, pyridine derivatives can rapidly permeate standard latex barriers[2][3].

  • The Bromobenzene Core (Lipophilicity): Halogenation significantly increases the molecule's LogP (lipophilicity). If this compound is dissolved in permeation-enhancing solvents like DMSO or DMF—standard practice in biological assays—the bromine atom facilitates rapid transdermal transport, carrying the molecule directly into systemic circulation.

  • The Benzamide Linkage (Systemic Toxicity): Benzamide derivatives are broadly classified under GHS as Acute Oral Toxicants (Category 4) and carry precautionary warnings for Suspected Germ Cell Mutagenicity (Category 2)[4][5]. Inhalation or ingestion of the dust must be strictly prevented.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The following PPE specifications are engineered specifically for the hazards of halogenated pyridine-benzamides.

PPE CategoryTechnical SpecificationCausality / Hazard MitigationReplacement / Lifecycle
Gloves Nitrile, ≥0.11 mm thicknessPyridine moieties easily permeate latex. Nitrile provides a superior barrier against lipophilic aromatics[3].Replace every 2-4 hours, or immediately upon contamination.
Eye Protection ANSI Z87.1 tight-fitting gogglesBlocks ocular exposure to fine, potentially mutagenic particulates during powder transfer.Reusable; decontaminate with detergent after each use.
Respiratory NIOSH N95 or P100 particulate filterMitigates inhalation of airborne dust; conforms to EN 143 standards for hazardous particulates[4].Discard after a single shift or if breathing resistance increases.
Body Nomex/Cotton flame-resistant coatPrevents static discharge ignition of co-solvents (e.g., DMSO/MeOH) and protects skin from spills.Launder weekly via a specialized hazardous material service.

Operational Protocol: Safe Weighing and Solubilization

Objective: Transfer and dissolve the API while maintaining zero dermal or inhalation exposure.

HandlingWorkflow A 1. PPE Verification (Nitrile, Goggles, Lab Coat) B 2. Environmental Setup (Class II BSC / Fume Hood) A->B  Proceed if PPE intact C 3. Static Mitigation (Anti-static Ionizer) B->C  Ensure airflow >100 fpm D 4. Powder Transfer (Closed-system weighing) C->D  Neutralize charge E 5. Solubilization (Add DMSO to sealed vial) D->E  Avoid aerosolization F 6. Decontamination (70% IPA wipe-down) E->F  Seal before mixing

Fig 1. Closed-system weighing and solubilization workflow for halogenated benzamides.

Step-by-Step Methodology:

  • Environmental Setup & Validation: Activate the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder hood.

    • Validation: Verify the inward face velocity is ≥100 feet per minute (fpm) using the hood's digital monitor or a tissue-flutter test before opening the chemical container.

  • PPE Integrity Check: Don the specified PPE (See Matrix).

    • Validation: Perform a pneumatic inflation test on your nitrile gloves to ensure no micro-punctures exist before handling the compound.

  • Static Mitigation: Apply an anti-static ionizer (zero-stat gun) to the weighing spatula and anti-static weigh boat.

    • Causality: Halogenated powders accumulate electrostatic charge, leading to sudden aerosolization and erratic mass readings on analytical balances.

  • Closed-System Solubilization: Transfer the powder gently. Instead of pouring the powder into a solvent, add the solvent (e.g., DMSO) directly to the pre-weighed powder in a sealable vial.

    • Causality: DMSO is a potent permeation enhancer. Handling the solubilization process in a closed vial prevents the highly lipophilic brominated benzamide from being carried through the skin in the event of a splash.

  • Decontamination: Wipe the balance and work area with a 70% Isopropanol-dampened cloth, followed by a mild detergent wipe to break down lipophilic residues.

Emergency Logistics: Accidental Spill & Exposure Workflow

Objective: Rapidly contain and neutralize spills to prevent environmental release and personnel exposure.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solvent Solution Spill Assess->Liquid DampWipe Cover with Damp Wipe (Suppress Dust) Solid->DampWipe Vermiculite Absorb with Vermiculite (Non-combustible) Liquid->Vermiculite Collect Collect in Hazardous Waste DampWipe->Collect Vermiculite->Collect

Fig 2. State-dependent spill containment and decontamination decision matrix.

Step-by-Step Methodology:

  • Immediate Assessment & Evacuation: Halt work immediately. Determine if the spill is a dry powder or a solvent solution.

    • Validation: Ensure no personnel step through the spill zone. Upgrade to a P100 respirator if aerosolized dust is visible.

  • State-Dependent Containment:

    • For Solid Spills: Do NOT sweep. Sweeping aerosolizes the suspect mutagenic dust. Cover the powder gently with damp absorbent paper to suppress dust formation[5].

    • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed material into a rigid, sealable hazardous waste container[2].

  • Surface Decontamination: Wash the affected surface with a detergent solution to break down lipophilic residues, followed by a thorough water rinse.

    • Validation: Inspect the surface under standard lighting to ensure no crystalline residue remains.

Disposal and Environmental Logistics

3-bromo-N-(pyridin-4-ylmethyl)benzamide must be treated as hazardous chemical waste.

  • Do not flush down drains or dispose of in standard municipal waste[5].

  • Solid waste, contaminated gloves, and empty vials must be placed in a clearly labeled, sealed biohazard/chemical waste bin.

  • Liquid waste (DMSO/compound solutions) must be segregated into a designated halogenated solvent waste carboy.

  • Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the preferred method for destroying halogenated aromatics.

Sources

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